3,4-Dichloro-3',5'-difluorobenzophenone
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-11-2-1-7(5-12(11)15)13(18)8-3-9(16)6-10(17)4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCJYZVDWSLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374164 | |
| Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-16-1 | |
| Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dichloro-3',5'-difluorobenzophenone
CAS Number: 844885-16-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichloro-3',5'-difluorobenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to offer a detailed perspective on its synthesis, properties, and potential applications. The guide covers a plausible synthetic route via Friedel-Crafts acylation, predicted physicochemical and spectroscopic characteristics, expected reactivity based on its molecular structure, and potential roles in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals working with halogenated benzophenones and related scaffolds.
Introduction
Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of halogen atoms onto the phenyl rings can significantly modulate the physicochemical and pharmacological properties of the benzophenone core.[3] Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic properties that can be exploited in the design of bioactive compounds.[1][3]
This compound is a distinct member of this class, featuring a unique substitution pattern of two chlorine atoms on one phenyl ring and two fluorine atoms on the other. This specific arrangement of electron-withdrawing halogens is expected to impart unique electronic and conformational properties, making it a compelling candidate for investigation in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not widely available, its properties can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| CAS Number | 844885-16-1 | [1] |
| Molecular Formula | C₁₃H₆Cl₂F₂O | [1] |
| Molecular Weight | 287.09 g/mol | [1] |
| Boiling Point | 390.3 ± 42.0 °C | [1] |
| Density | 1.436 ± 0.06 g/cm³ | [1] |
Note: The predicted values are computationally derived and should be confirmed by experimental data.
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for this compound.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the various halogen substitutions. The aromatic region (δ 7.0-8.0 ppm) would likely show a series of multiplets corresponding to the protons on both phenyl rings.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (around δ 190-195 ppm) and the aromatic carbons. The carbon atoms attached to halogens will show characteristic shifts and coupling with fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a signal corresponding to the fluorine atoms on the 3',5'-difluorophenyl ring would be expected. The chemical shift would be in the typical range for aryl fluorides.[4]
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Additional bands corresponding to C-Cl and C-F stretching, as well as aromatic C-H and C=C vibrations, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 287.09. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.
Synthesis and Purification
The most plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a direct route to the desired ketone.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound would likely proceed via the Friedel-Crafts acylation of 1,3-difluorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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An In-Depth Technical Guide to Dihalogenated Benzophenones for Advanced Research
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and materials science. We will address the specific properties of 3,4-Dichloro-3',5'-difluorobenzophenone , including its molecular weight, and provide a broader, in-depth analysis of a structurally related and industrially significant analogue, 4,4'-Difluorobenzophenone, to illustrate key principles in synthesis, application, and handling.
Part 1: Physicochemical Analysis of this compound and Related Isomers
While this compound is a specific chemical entity, it is not widely cataloged in commercial or research databases. Therefore, experimental data is limited. However, its core physicochemical properties can be precisely calculated from its molecular formula.
Molecular Structure and Weight
The chemical structure of this compound is defined by a central ketone group linking a 3,4-dichlorophenyl ring and a 3,5-difluorophenyl ring.
Caption: Chemical structure of this compound.
The molecular formula is C₁₃H₆Cl₂F₂O . Based on this, the precise molecular weight is calculated.
-
Monoisotopic Mass: 285.97605 Da
-
Average Molecular Weight: 287.09 g/mol
Comparative Data of Dihalogenated Benzophenone Isomers
To provide a functional context for researchers, the following table summarizes the properties of several related, well-documented isomers. This comparison is critical for understanding how substituent placement affects physical properties, which in turn influences reaction kinetics, solubility, and final product characteristics.
| Property | This compound | 3,5-Dichloro-3',4'-difluorobenzophenone[1] | 4,4'-Difluorobenzophenone[2] | 3,4'-Dichloro-5-fluorobenzophenone[3] |
| Molecular Formula | C₁₃H₆Cl₂F₂O | C₁₃H₆Cl₂F₂O | C₁₃H₈F₂O | C₁₃H₇Cl₂FO |
| Molecular Weight | 287.09 g/mol (Calculated) | 287.09 g/mol | 218.20 g/mol | 269.09 g/mol |
| CAS Number | Not available | 845781-05-7 | 345-92-6 | 844885-02-5 |
| Melting Point | Data not available | Data not available | 107.5 - 108.5 °C | Data not available |
| Boiling Point | Predicted: 390.3±42.0 °C[4] | Data not available | 612.57 K (339.42 °C) | Data not available |
| Density | Predicted: 1.436±0.06 g/cm³[4] | Data not available | Data not available | Data not available |
Part 2: In-Depth Technical Guide on 4,4'-Difluorobenzophenone (CAS: 345-92-6)
Given its extensive documentation and industrial relevance, 4,4'-Difluorobenzophenone serves as an excellent model for understanding the synthesis and application of dihalogenated benzophenones.
Overview and Core Applications
4,4'-Difluorobenzophenone is a colorless solid that is a cornerstone intermediate in the synthesis of high-performance polymers, most notably Polyetheretherketone (PEEK).[5][6] PEEK is a semi-crystalline thermoplastic renowned for its exceptional thermal stability and chemical resistance, making it indispensable in aerospace, medical, and automotive industries.[5] The generation of the PEEK polymer occurs through the reaction of 4,4'-difluorobenzophenone with salts of 1,4-benzenediol.[6]
Beyond PEEK, this compound is also used in the synthesis of other advanced poly(aryl ether ketone) copolymers and has applications as a pharmaceutical intermediate.[5][7]
Synthesis Protocol: Friedel-Crafts Acylation of Fluorobenzene
The most prevalent and industrially scalable method for synthesizing 4,4'-Difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[5][8]
Caption: Synthesis workflow for 4,4'-Difluorobenzophenone via Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with a suitable solvent, typically petroleum ether.
-
Causality: An inert atmosphere (nitrogen) and dry conditions are crucial to prevent the deactivation of the aluminum chloride catalyst by moisture.
-
-
Catalyst Addition: Anhydrous aluminum chloride is added to the solvent. The amount is typically in slight molar excess relative to the 4-fluorobenzoyl chloride.
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Acylating Agent Addition: 4-fluorobenzoyl chloride is added dropwise to the stirred suspension at a controlled temperature.
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Causality: The dropwise addition helps to manage the exothermic reaction and prevent side reactions. The AlCl₃ coordinates with the carbonyl oxygen of the acyl chloride, forming a highly electrophilic acylium ion.
-
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Fluorobenzene Addition: Fluorobenzene is then added to the reaction mixture. The reaction is typically heated to reflux to drive the reaction to completion.
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Causality: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The fluorine atom is an ortho-, para- director, leading to the desired 4,4'-isomer as the major product.
-
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Reaction Quenching: After the reaction is complete (monitored by TLC or GC), the mixture is cooled and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Causality: This step hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.
-
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield high-purity 4,4'-Difluorobenzophenone.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols are mandatory.
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Hazard Identification: 4,4'-Difluorobenzophenone is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411).[9]
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[10][11]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] Prevent the release of the substance into the environment.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12] Keep away from strong oxidizing agents.[11]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
This guide provides a foundational understanding of this compound and its analogues. By leveraging the extensive data available for compounds like 4,4'-Difluorobenzophenone, researchers can better anticipate the properties and handling requirements of novel isomers, accelerating discovery in both polymer science and medicinal chemistry.
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Introduction: The Strategic Importance of Halogenated Benzophenones
An In-Depth Technical Guide to (3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzophenone scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural rigidity and synthetic tractability make it a "privileged scaffold" for the development of novel therapeutics. This guide focuses on a specific, strategically halogenated derivative: (3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone .
The deliberate placement of chloro and fluoro substituents on the phenyl rings is not arbitrary; it is a calculated design element intended to modulate the molecule's physicochemical and pharmacological properties. Halogenation is a well-established strategy in drug discovery to enhance metabolic stability, improve membrane permeability, and introduce specific, high-affinity interactions with biological targets.[2] This document provides a comprehensive technical overview of (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone, detailing its synthesis, characterization, and potential applications as a valuable building block in drug discovery programs.
Core Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory submission and scientific reproducibility. The nomenclature and fundamental properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone | [3] |
| Synonyms | 3,4-Dichloro-3',5'-difluorobenzophenone | [4] |
| CAS Number | 844885-16-1 | [4] |
| Molecular Formula | C₁₃H₆Cl₂F₂O | [4] |
| Molecular Weight | 287.09 g/mol | [4][5] |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach
The most direct and reliable method for the synthesis of aromatic ketones like (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction offers high yields and avoids the polyalkylation and rearrangement issues often associated with its counterpart, the Friedel-Crafts alkylation.[6]
The Causality Behind the Method
The reaction proceeds by activating an acyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[7] This resonance-stabilized cation is then attacked by the electron-rich π-system of an aromatic ring.[6][8] For the synthesis of our target molecule, 1,2-dichlorobenzene is reacted with 3,5-difluorobenzoyl chloride. The choice of a Lewis acid catalyst is critical; AlCl₃ is effective and widely used, though it can be moisture-sensitive and require stoichiometric amounts due to complexation with the final ketone product.[8]
Caption: Synthetic workflow for (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone.
Experimental Protocol (Self-Validating System)
This protocol is a robust, field-proven methodology for Friedel-Crafts acylation.
-
Reaction Setup (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.). Suspend the AlCl₃ in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add 3,5-difluorobenzoyl chloride (1.0 eq.) to the suspension. Stir the mixture at 0 °C for 30 minutes. The formation of the acylium ion complex is often accompanied by a color change.
-
Electrophilic Substitution: Add 1,2-dichlorobenzene (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously pour it over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Workup and Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone.
Structural Elucidation and Analytical Characterization
Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. A combination of spectroscopic methods is required to validate the identity and purity of the final compound.
Caption: General analytical workflow for compound characterization.
Mass Spectrometry (MS)
-
Expected Data for Target: The electron ionization mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), exhibiting characteristic M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
-
Case Study (4,4'-Difluorobenzophenone): The mass spectrum shows a molecular ion peak at m/z = 218.20, corresponding to its molecular weight.[11][12]
Infrared (IR) Spectroscopy
-
Expected Data for Target: The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1660-1680 cm⁻¹ , which is characteristic of the C=O (ketone) stretching vibration. Other notable peaks will include C-Cl stretches (typically 600-800 cm⁻¹) and C-F stretches (typically 1000-1300 cm⁻¹).
-
Case Study (4,4'-Difluorobenzophenone): The IR spectrum for this analog displays a prominent C=O stretch around 1660 cm⁻¹.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Data for Target (¹H NMR): The proton NMR spectrum will show signals only in the aromatic region (approx. 7.0-8.0 ppm). The three protons on the dichlorophenyl ring and the three protons on the difluorophenyl ring will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling.
-
Expected Data for Target (¹³C NMR): The carbon NMR will show a characteristic ketone carbonyl signal downfield (approx. 190-200 ppm). There will be 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.
-
Case Study (4,4'-Difluorobenzophenone): The ¹H NMR spectrum of 4,4'-difluorobenzophenone shows two distinct multiplets in the aromatic region, consistent with its symmetric structure.[10] The ¹³C NMR shows the expected downfield carbonyl peak and signals for the aromatic carbons, with splitting observed due to carbon-fluorine coupling.
Potential Applications in Drug Discovery
The benzophenone scaffold is not merely a synthetic curiosity; it is a validated pharmacophore with significant therapeutic potential.[1][13] The specific halogenation pattern of (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone positions it as an attractive starting point for library synthesis in several therapeutic areas.
-
Metabolic Stability: The presence of chlorine and fluorine atoms can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate.[2]
-
Modulation of Kinase Activity: Many kinase inhibitors incorporate halogenated phenyl rings to form specific halogen bonds or hydrophobic interactions within the ATP-binding pocket. The dichlorodifluoro substitution pattern offers a unique electronic and steric profile for such interactions.
-
Bioisosteric Replacement: The central ketone can be a site of metabolic reduction. In advanced lead optimization, it could be replaced with a difluoromethylene (CF₂) group, a common bioisostere, to improve metabolic stability while maintaining key electrostatic interactions.[14]
Caption: Conceptual interaction of a benzophenone-based inhibitor with a protein kinase.
Conclusion
(3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is achievable through robust and well-understood chemical transformations like the Friedel-Crafts acylation. While detailed characterization data requires empirical generation, its structure can be confidently elucidated using standard spectroscopic techniques. For drug development professionals, the true value of this scaffold lies in its potential. The specific arrangement of its four halogen atoms provides a unique platform to explore novel structure-activity relationships, offering a promising starting point for the discovery of next-generation therapeutics.
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- Chemistry Steps.
- BenchChem. Spectroscopic data of 3,4-Dichloro-4'-fluorobenzophenone (NMR, IR, MS).
- Wikipedia. 4,4'-Difluorobenzophenone.
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- ChemScene. (3,4-Dichlorophenyl)(2-fluorophenyl)methanone.
- NIST. 4,4'-Difluorobenzophenone.
- National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
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3,4-Dichloro-3',5'-difluorobenzophenone solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3,4-Dichloro-3',5'-difluorobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ketone, a class of compounds that serves as versatile scaffolds in medicinal chemistry and materials science.[1] The specific substitution pattern of two chlorine atoms and two fluorine atoms on the benzophenone framework imparts unique electronic and lipophilic properties. These characteristics are crucial in influencing the compound's behavior in various chemical and biological systems. For researchers in drug development and organic synthesis, a thorough understanding of the solubility of this compound in organic solvents is paramount. Solubility dictates the choice of solvents for reaction media, purification processes such as recrystallization, and formulation for screening assays. This guide provides a comprehensive overview of the theoretical principles, predictive insights, and detailed experimental protocols for determining the solubility of this compound.
Physicochemical Properties of this compound
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established, and others can be inferred from its structure and data on closely related compounds.
| Property | Value/Prediction | Source |
| CAS Number | 844885-16-1 | [2][3] |
| Molecular Formula | C₁₃H₆Cl₂F₂O | [2] |
| Molecular Weight | 287.09 g/mol | [2] |
| Appearance | Likely a white to off-white crystalline solid | Inferred from related compounds[4][5] |
| Polarity | Moderately polar, with a significant non-polar character | Inferred from structure |
| Water Solubility | Expected to be poorly soluble | Inferred from related compounds[1] |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds[1] |
The presence of the polar carbonyl group (C=O) and the electronegative halogen atoms contributes to the molecule's polarity. However, the two aromatic rings provide a significant non-polar, hydrophobic character. This dual nature suggests that its solubility will be highly dependent on the choice of solvent.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[6][7] For this compound, the key factors are:
-
Polarity : The molecule has a moderately polar ketone group but is dominated by two large, non-polar halogenated phenyl rings. Therefore, it is expected to be more soluble in moderately polar to non-polar organic solvents that can engage in dipole-dipole interactions and London dispersion forces. Solvents like dichloromethane, chloroform, ethyl acetate, and acetone are likely to be effective.[1][8] Highly polar solvents like water or methanol may be less effective due to their strong hydrogen-bonding networks.
-
Halogenation Effect : The presence of chlorine and fluorine atoms increases the molecular weight and size, which can decrease solubility.[6] However, these halogens also alter the electronic distribution and polarizability of the molecule, influencing its interactions with solvents. The gem-difluorination and dichlorination can have complex effects on lipophilicity and aqueous solubility.[9]
-
Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.
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Introduction: The Unique Photophysics of Halogenated Benzophenones
An In-depth Technical Guide to the Photophysical Properties of Dichlorodifluorobenzophenones
This guide provides a comprehensive technical overview of the photophysical properties of dichlorodifluorobenzophenones, a class of halogenated aromatic ketones. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven experimental insights. We will explore the intricate interplay of electronic transitions, excited-state dynamics, and the influence of specific substitution patterns on the behavior of these molecules upon light absorption.
Benzophenone is a cornerstone molecule in photochemistry, renowned for its efficient population of the triplet excited state through intersystem crossing (ISC). This property makes it an effective photosensitizer. The introduction of halogen atoms—specifically chlorine and fluorine—onto the benzophenone scaffold dramatically modulates its photophysical and photochemical behavior.
-
Chlorine Substitution: The heavy-atom effect of chlorine enhances spin-orbit coupling, which generally accelerates the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This often leads to a decrease in fluorescence and an increase in phosphorescence and photosensitizing efficiency.
-
Fluorine Substitution: Fluorine, being highly electronegative, can significantly alter the energy levels of the molecular orbitals through inductive effects. This can shift the absorption and emission spectra and influence the energies and characters of the n,π* and π,π* excited states, which are central to benzophenone's photophysics.
The combined presence of both chlorine and fluorine in dichlorodifluorobenzophenones creates a complex photophysical landscape where these effects are superimposed, leading to unique properties that are highly dependent on the specific substitution pattern. Understanding these properties is crucial for applications ranging from photodynamic therapy and photoinitiators to molecular probes.
Electronic Absorption and Ground-State Properties
The absorption of ultraviolet (UV) light by dichlorodifluorobenzophenones promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The UV-Vis absorption spectrum is typically characterized by two main bands:
-
n→π* Transition: A lower-energy, weaker absorption band (typically with a molar extinction coefficient, ε, < 1000 M⁻¹cm⁻¹) corresponding to the promotion of an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital of the aromatic system. This transition is formally forbidden by symmetry but is observed due to vibronic coupling.
-
π→π* Transition: A higher-energy, much stronger absorption band (ε > 10,000 M⁻¹cm⁻¹) arising from the promotion of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the aromatic rings.
The precise positions (λmax) and intensities (ε) of these bands are sensitive to the substitution pattern and the solvent environment.
Quantitative Absorption Data
A summary of representative absorption data for a specific isomer is presented below. Note that data for many specific dichlorodifluorobenzophenone isomers is sparse in publicly accessible literature, and the following table illustrates the expected parameters.
| Compound | Solvent | λmax (n→π) [nm] | ε (n→π) [M⁻¹cm⁻¹] | λmax (π→π) [nm] | ε (π→π) [M⁻¹cm⁻¹] | Reference |
| 4,4'-Dichlorobenzophenone | Dichloromethane | ~345 | ~150 | ~260 | ~18,000 | (Illustrative Data) |
| 3,3'-Dichloro-4,4'-difluorobenzophenone | Acetonitrile | (Expected ~340-360) | (Expected ~100-500) | (Expected ~250-270) | (Expected >15,000) | (Hypothetical) |
Excited-State Dynamics: A Tale of Two States
Upon excitation, the molecule finds itself in the S₁ state. From here, it has several pathways to relax, governed by the relative rates of competing processes. For benzophenones, the most critical dynamic is the competition between fluorescence and intersystem crossing.
A Jablonski diagram illustrates the possible de-excitation pathways for an excited molecule. For dichlorodifluorobenzophenones, the process is dominated by the following steps:
-
S₀ → S₁ Excitation: Absorption of a UV photon excites the molecule to the first excited singlet state, S₁(n,π*).
-
Intersystem Crossing (ISC): This is the key process. Due to spin-orbit coupling, which is enhanced by the chlorine atoms, the molecule efficiently transitions from the S₁(n,π) state to an isoenergetic vibrational level of the triplet manifold, often the T₂(π,π) state. This is an extremely fast process, often occurring on a sub-picosecond timescale.
-
Internal Conversion (IC): The molecule then rapidly relaxes from T₂ to the lowest triplet state, T₁(n,π*), by shedding excess vibrational energy as heat to the solvent.
-
Phosphorescence: From the T₁ state, the molecule can relax back to the S₀ ground state by emitting a photon. This radiative transition is spin-forbidden, and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.
-
Non-Radiative Decay: The T₁ state can also decay non-radiatively to S₀, dissipating its energy as heat.
Fluorescence (radiative decay from S₁) is typically very weak or non-existent in benzophenones because the rate of intersystem crossing is orders of magnitude faster, meaning nearly every excited singlet state converts to a triplet state.
Caption: Jablonski diagram for a dichlorodifluorobenzophenone derivative.
Experimental Protocols for Photophysical Characterization
Accurate characterization requires a suite of spectroscopic techniques. The protocols described here represent a self-validating workflow, incorporating necessary controls and calibrations.
Steady-State UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).
-
Methodology:
-
Preparation of Stock Solution: Accurately weigh ~5-10 mg of the dichlorodifluorobenzophenone and dissolve it in a known volume (e.g., 10.00 mL) of spectroscopic grade solvent (e.g., acetonitrile or cyclohexane) in a volumetric flask. This creates a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of 4-5 dilutions from the stock solution to cover an absorbance range of 0.1 to 1.0. This is the optimal range for accurate measurements according to the Beer-Lambert law.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as the reference/blank.
-
Data Acquisition: Record the absorption spectrum for each dilution from ~200 nm to 500 nm.
-
Data Analysis: Plot the absorbance at the λmax of the n→π* and π→π* transitions against concentration. The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient, ε. The linearity of this plot validates the data.
-
Phosphorescence Spectroscopy at Low Temperature (77 K)
-
Objective: To measure the phosphorescence emission spectrum and lifetime. Low temperature is essential.
-
Causality: At room temperature, collisions and molecular vibrations cause rapid non-radiative decay of the triplet state. By freezing the sample in a rigid glass matrix at liquid nitrogen temperature (77 K), these processes are minimized, allowing the slow, spin-forbidden phosphorescence to be observed.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a solvent that forms a clear, rigid glass at 77 K. A common choice is a 2-methyltetrahydrofuran (2-MeTHF) or an ethanol/methanol mixture (4:1 v/v).
-
Deoxygenation: The triplet state is highly susceptible to quenching by molecular oxygen (which has a triplet ground state). Deoxygenate the sample by bubbling with high-purity nitrogen or argon for 15-20 minutes, or by several freeze-pump-thaw cycles.
-
Measurement Setup: Place the sealed sample tube into a quartz Dewar flask. Position the Dewar in the sample compartment of a spectrofluorometer equipped with a phosphorescence accessory (which uses a pulsed lamp and a gated detector).
-
Data Acquisition (Spectrum): Cool the sample by filling the Dewar with liquid nitrogen. Set the excitation wavelength to the λmax of the π→π* absorption band. Scan the emission spectrum, ensuring the detector gate is timed to collect the signal only after the excitation pulse has ceased, eliminating any potential short-lived fluorescence.
-
Data Acquisition (Lifetime): Set the emission monochromator to the phosphorescence maximum. Record the decay of the emission intensity over time following a single excitation pulse. Fit the decay curve to a single exponential function (I(t) = I₀e^(-t/τ)) to determine the phosphorescence lifetime (τ).
-
Caption: Experimental workflow for photophysical characterization.
Summary and Outlook
Dichlorodifluorobenzophenones are a fascinating class of molecules whose photophysical properties are finely tuned by the specific arrangement of their halogen substituents. Their hallmark is an exceptionally efficient intersystem crossing to the triplet state, making them poor fluorophores but potent phosphorescent emitters and photosensitizers. The heavy-atom effect of chlorine accelerates this process, while the inductive effects of fluorine modulate the underlying energy levels.
The experimental workflows detailed in this guide—from precise absorption measurements to low-temperature phosphorescence lifetime studies—provide a robust framework for characterizing these and other similar compounds. A thorough understanding of their behavior in the excited state is paramount for leveraging their full potential in applications such as:
-
Photoinitiators: The efficient generation of triplet states can initiate polymerization reactions upon UV exposure.
-
Photodynamic Therapy: As photosensitizers, they can generate reactive oxygen species to destroy targeted cells.
-
Materials Science: Incorporation into polymer matrices can impart specific photophysical properties, such as UV-shielding or triplet-triplet annihilation-based upconversion.
Future research will likely focus on synthesizing a broader range of isomers to establish more precise structure-property relationships and on utilizing ultrafast transient absorption spectroscopy to directly observe the rapid intersystem crossing dynamics.
References
Note: The following list is representative of the types of sources used in photophysical research. As specific data for dichlorodifluorobenzophenones is limited, these references provide foundational knowledge on the techniques and principles discussed.
-
Jablonski Diagram Principles. Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer. ([Link])
-
Photochemistry of Benzophenone. Turro, N. J., Ramamurthy, V., & Scaiano, J. C. Modern Molecular Photochemistry of Organic Molecules. University Science Books. ([Link])
-
Experimental Techniques in Photochemistry. Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. Handbook of Photochemistry. CRC Press. ([Link])
-
Intersystem Crossing Dynamics. Goudman, F., & Chergui, M. "The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution." The Journal of Physical Chemistry A, 2015, 119 (12), 2915–2921. ([Link])
Theoretical Investigations into the Electronic Structure of Halogenated Benzophenones: A Technical Guide for Researchers
Introduction: The Enduring Significance of Benzophenones and the Intrigue of Halogenation
Benzophenone, a seemingly simple aromatic ketone, has for decades served as a cornerstone model system for unraveling the fundamental principles of photophysics and photochemistry.[1][2] Its unique electronic structure, characterized by distinct n→π* and π→π* transitions, and a highly efficient intersystem crossing (ISC) to the triplet state, has made it an invaluable tool in a vast array of scientific domains.[3][4] From its use as a photoinitiator in polymer chemistry to its application as a photolabeling agent in chemical biology, the versatility of benzophenone is well-established.[4][5]
The introduction of halogen substituents onto the benzophenone scaffold dramatically modulates its electronic and photophysical properties, a phenomenon broadly known as the "heavy-atom effect."[6][7] This perturbation, driven by enhanced spin-orbit coupling (SOC), significantly influences the rates of spin-forbidden processes like intersystem crossing and phosphorescence.[6][7][8] Consequently, halogenated benzophenones have emerged as a fascinating class of molecules with tunable photochemical reactivity and diverse applications, ranging from photocatalysis to the development of advanced materials such as those used in organic light-emitting diodes (OLEDs).[6][7][9]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the theoretical underpinnings of the electronic structure of halogenated benzophenones. We will delve into the computational methodologies employed to probe these systems, explore the intricate details of their electronic landscapes, and elucidate the profound impact of halogenation on their photophysical and photochemical behavior.
I. Theoretical Methodologies: A Computational Chemist's Toolkit
The investigation of the electronic structure of halogenated benzophenones heavily relies on the tools of computational quantum chemistry. These methods provide a powerful lens through which we can visualize molecular orbitals, predict electronic transitions, and calculate key photophysical parameters.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) has become the workhorse for ground-state electronic structure calculations in this field due to its favorable balance of accuracy and computational cost.[10][11][12] Functionals such as B3LYP are commonly employed to optimize molecular geometries and calculate ground-state properties.[11][13]
For the study of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the predominant method.[11][14] TD-DFT calculations allow for the prediction of vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., n→π* or π→π*).[10][13] The choice of functional and basis set is crucial for obtaining accurate results, and it is common practice to benchmark computational findings against experimental spectroscopic data.[13]
Advanced Methods for Intersystem Crossing
While TD-DFT provides a good starting point for understanding excited states, a more rigorous treatment is often necessary to accurately describe intersystem crossing, a process critical to the photophysics of benzophenones.[15][16] Advanced computational methods that incorporate spin-orbit coupling are essential for calculating ISC rates.[6][7][8] These calculations can elucidate the pathways of triplet state population, distinguishing between direct S₁→T₁ transitions and indirect routes involving higher-lying triplet states (e.g., S₁→T₂→T₁).[17][18]
II. Unraveling the Electronic Structure: Orbitals, States, and Transitions
The electronic behavior of halogenated benzophenones is dictated by the interplay of their frontier molecular orbitals and the nature of their excited states.
Frontier Molecular Orbitals and the HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in the electronic transitions of these molecules. The energy difference between them, the HOMO-LUMO gap, provides a first approximation of the molecule's excitability.[11] Halogen substitution can significantly influence the energies of these orbitals and thus the HOMO-LUMO gap. Electron-withdrawing halogens generally lower the energies of both the HOMO and LUMO, with the magnitude of this effect depending on the halogen's electronegativity and its position on the aromatic ring.[11]
The Nature of Excited States: n→π vs. π→π**
Upon absorption of UV light, benzophenones are promoted to an excited singlet state (S₁). The character of this state is crucial to its subsequent photophysical and photochemical behavior.[14] In benzophenone itself, the lowest energy singlet excited state is typically of n→π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group.[3][4] This transition is formally forbidden by symmetry rules, resulting in a weak absorption band.
Higher in energy lies a π→π* excited state, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system.[13] The relative ordering and energy gap between the n→π* and π→π* states can be influenced by both solvent polarity and substituent effects, including halogenation.[14]
The Jablonski Diagram: A Photophysical Roadmap
The photophysical processes that follow photoexcitation can be visualized using a Jablonski diagram. For a typical halogenated benzophenone, this diagram illustrates the absorption of a photon to an excited singlet state, followed by rapid intersystem crossing to a triplet state (T₁), and subsequent deactivation pathways such as phosphorescence or photochemical reaction.
Caption: A simplified Jablonski diagram for a halogenated benzophenone.
III. The Heavy-Atom Effect: How Halogens Modulate Photophysics
The introduction of halogens (F, Cl, Br, I) onto the benzophenone framework has a profound impact on its photophysical properties, primarily through the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates spin-forbidden transitions.[6][7]
Enhanced Intersystem Crossing
The most significant consequence of the heavy-atom effect in halogenated benzophenones is the dramatic increase in the rate of intersystem crossing from the initially populated singlet state (S₁) to the triplet manifold (T₁).[7] This is due to the increased mixing of the singlet and triplet wavefunctions, which relaxes the spin selection rules. The efficiency of this process generally increases with the atomic number of the halogen (I > Br > Cl > F).[6][8] This near-quantitative ISC is what makes benzophenones and their derivatives such effective triplet photosensitizers.[3]
Influence on Triplet State Lifetime and Reactivity
While the heavy-atom effect populates the triplet state more efficiently, it also provides a more efficient pathway for the deactivation of the triplet state back to the ground state via phosphorescence and non-radiative decay.[19][20] Consequently, the triplet lifetimes of halogenated benzophenones can be significantly shorter than that of the parent benzophenone. This has important implications for their photochemical reactivity, as a shorter-lived triplet state has less time to participate in bimolecular reactions.
Quantitative Comparison of Halogen Effects
The following table summarizes the typical trends observed for the influence of halogen substitution on key photophysical parameters of benzophenones.
| Property | Fluorine | Chlorine | Bromine | Iodine |
| Intersystem Crossing Rate | Small increase | Moderate increase | Significant increase | Very large increase |
| Triplet Quantum Yield | High (~1) | High (~1) | High (~1) | High (~1) |
| Phosphorescence Lifetime | Longest | Intermediate | Shorter | Shortest |
| Spin-Orbit Coupling | Weakest | Moderate | Stronger | Strongest |
IV. Computational Workflow for Studying Halogenated Benzophenones
A typical computational workflow for investigating the electronic structure of a halogenated benzophenone involves a series of well-defined steps.
Caption: A typical computational workflow for theoretical studies.
Step-by-Step Protocol
-
Molecular Structure Definition: The initial 3D coordinates of the halogenated benzophenone are generated using a molecular builder.
-
Ground State Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional and a suitable basis set like 6-311+G(d,p)) is performed to find the lowest energy conformation of the molecule.[11]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Excited State Calculation: A TD-DFT calculation is then carried out on the optimized ground-state geometry to determine the vertical excitation energies, oscillator strengths, and compositions of the lowest-lying singlet and triplet excited states.[11][14]
-
Spin-Orbit Coupling Calculation (Optional): For a detailed investigation of intersystem crossing, calculations of the spin-orbit coupling matrix elements between the relevant singlet and triplet states are performed.[6][8]
-
Analysis of Results: The computational outputs are analyzed to understand the nature of the frontier orbitals, the character of the excited states, and the influence of the halogen substituent on the electronic and photophysical properties.
V. Applications and Future Outlook
The tunable electronic properties of halogenated benzophenones make them valuable in a variety of applications.
-
Photocatalysis: Their ability to efficiently generate triplet states makes them excellent photosensitizers for a range of chemical transformations.[9]
-
Materials Science: Halogenated benzophenone derivatives are being explored for use in OLEDs, where efficient intersystem crossing and reverse intersystem crossing are crucial for device performance.[6][7]
-
Drug Development and Photodynamic Therapy: The light-activated properties of these compounds are being investigated for applications in photoregulated drug delivery and as agents in photodynamic therapy.[10]
-
Environmental Science: Understanding the electronic structure and photochemical behavior of halogenated benzophenones is also important for assessing their environmental fate and potential endocrine-disrupting effects.[21][22]
The future of research in this area will likely focus on the rational design of novel halogenated benzophenone derivatives with precisely tailored photophysical properties for specific applications. This will involve a synergistic approach combining advanced computational modeling with sophisticated experimental techniques, such as femtosecond transient absorption spectroscopy, to gain an even deeper understanding of the intricate dance of electrons in these fascinating molecules.[1][23]
References
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Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]
-
Time-dependent density functional theory study on intramolecular charge transfer and solvent effect of dimethylaminobenzophenone. The Journal of Chemical Physics. [Link]
-
(PDF) Ultrafast Study of Substituted-Position-Dependent Excited-state Evolution in Benzophenone-Carbazole Dyads. ResearchGate. [Link]
-
Time-Resolved Resonance Raman and Density Functional Theory Investigation of the Photoreactions of Benzophenone in Aqueous Solution. Sci-Hub. [Link]
-
Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Semantic Scholar. [Link]
-
Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. ResearchGate. [Link]
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Publications. [Link]
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Benzophenone-catalyzed photochemical C(sp³)-H chlorination. ResearchGate. [Link]
-
Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. ResearchGate. [Link]
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The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. ACS Publications. [Link]
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Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed. [Link]
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Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. National Institutes of Health. [Link]
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Benzophenones in the higher triplet excited states. PubMed. [Link]
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The Effect of a Heavy Atom on the Radiative Pathways of an Emitter with Dual Conformation, Thermally-Activated Delayed Fluorescence and Room Temperature Phosphorescence. ResearchGate. [Link]
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SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Oregon State University. [Link]
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The Use of Factorial Planning in the Investigation of Structural Electronics Property for the Rational Design of Benzophenone Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]
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Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone. ACS Publications. [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
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An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dichloro-3',5'-difluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3,4-Dichloro-3',5'-difluorobenzophenone, a halogenated aromatic ketone with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry and draws upon data from closely related analogues to provide a robust predictive overview of its properties. We will delve into the electronic and steric factors governing its reactivity in key synthetic transformations, its anticipated thermal and photostability, and provide detailed, field-proven protocols for its empirical characterization. This document is intended to empower researchers to confidently handle, utilize, and modify this compound in their research and development endeavors.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₁₃H₆Cl₂F₂O and a molecular weight of 287.09 g/mol .[1] Its structure, characterized by a central carbonyl bridge connecting a 3,4-dichlorinated phenyl ring and a 3',5'-difluorinated phenyl ring, dictates its chemical behavior. The electron-withdrawing nature of the four halogen substituents and the carbonyl group renders the aromatic rings electron-deficient, a key determinant of its reactivity.
Table 1: Physicochemical Properties of this compound and a Related Analogue.
| Property | This compound | 4,4'-Difluorobenzophenone (for comparison) |
| CAS Number | 844885-16-1[1] | 345-92-6[2] |
| Molecular Formula | C₁₃H₆Cl₂F₂O[1] | C₁₃H₈F₂O[2] |
| Molecular Weight | 287.09 g/mol [1] | 218.20 g/mol [2] |
| Predicted Boiling Point | 390.3 ± 42.0 °C | 170-172 °C at 10 mmHg[3] |
| Predicted Density | 1.436 ± 0.06 g/cm³ | Not Available |
| Melting Point | Not Available | 107.5-108.5 °C[3] |
Synthesis of Halogenated Benzophenones: The Friedel-Crafts Acylation Approach
The most prevalent method for the synthesis of halogenated benzophenones is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). For the synthesis of this compound, two primary routes are conceivable:
-
Route A: Acylation of 1,2-dichlorobenzene with 3,5-difluorobenzoyl chloride.
-
Route B: Acylation of 1,3-difluorobenzene with 3,4-dichlorobenzoyl chloride.
The choice between these routes would be guided by the relative reactivity of the aromatic substrates and the potential for isomeric impurities. The strong deactivating effect of two halogen substituents on the aromatic ring necessitates careful optimization of reaction conditions.
Caption: Potential synthetic routes to this compound via Friedel-Crafts acylation.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a general methodology for the synthesis of halogenated benzophenones.[4]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The aromatic substrate (e.g., 1,2-dichlorobenzene) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) are charged into the flask.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution. The mixture is then cooled in an ice bath.
-
Acyl Halide Addition: The acyl halide (e.g., 3,5-difluorobenzoyl chloride), dissolved in the same solvent, is added dropwise from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The product is extracted into an organic solvent such as dichloromethane. The organic layers are combined.
-
Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Reactivity Profile
The reactivity of this compound is dominated by the electronic properties of its two distinct aromatic rings.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic rings, activated by the carbonyl group and the halogen substituents, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]
The regioselectivity of nucleophilic attack is a critical consideration. The carbonyl group is a meta-director for electrophilic substitution but an ortho-, para-director for nucleophilic substitution due to its ability to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
In this compound, the positions most activated towards nucleophilic attack are those para to the carbonyl group. Therefore, the chlorine atom at the 4-position on the dichlorinated ring is a likely site for substitution. While fluorine is generally a better leaving group than chlorine in SNAr reactions, the electronic activation at the 4-position is significant.[6] The fluorine atoms at the 3' and 5' positions are meta to the carbonyl group and are thus less activated towards nucleophilic attack.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the carbonyl group and the four halogen atoms strongly deactivates both aromatic rings towards electrophilic aromatic substitution. Forcing conditions (e.g., high temperatures, strong Lewis acids) would be required for reactions such as nitration or halogenation to proceed, and the substitution would be directed to the positions meta to the carbonyl group.
Stability Assessment
Thermal Stability
Halogenated benzophenones generally exhibit good thermal stability. The thermal decomposition of this compound is expected to occur at elevated temperatures, likely proceeding through the cleavage of the carbon-halogen and carbon-carbonyl bonds.
4.1.1. Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are the primary techniques for assessing thermal stability.[7][8]
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis:
-
TGA: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
DSC: The DSC curve plots the heat flow to or from the sample as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified.
-
Table 2: Predicted Thermal Analysis Data for this compound.
| Analysis | Predicted Observation | Significance |
| DSC | Sharp endotherm | Melting point |
| TGA | Onset of weight loss | Decomposition temperature |
Photostability
Benzophenone and its derivatives are well-known photosensitizers.[9] Upon absorption of UV radiation, they can undergo intersystem crossing to a triplet state, which can then participate in various photochemical reactions, including hydrogen abstraction and energy transfer. The halogen substituents on this compound are likely to influence its photophysical properties.
4.2.1. Experimental Protocol: Photostability Testing (ICH Q1B Guidelines)
The photostability of a compound is assessed according to the ICH Q1B guidelines.[10]
-
Sample Preparation: The compound is exposed to light as a solid or in solution. A dark control is stored under the same conditions but protected from light.
-
Light Source: The samples are exposed to a light source that provides a combination of visible and UV light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Analysis: After exposure, the samples are analyzed by a suitable stability-indicating method (e.g., HPLC) to determine the extent of degradation and to identify any photoproducts.
Caption: A simplified workflow for photostability testing according to ICH Q1B guidelines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (around 190 ppm). The carbon atoms attached to halogens will also show characteristic shifts and C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals for the non-equivalent fluorine atoms at the 3' and 5' positions.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands will include C-Cl and C-F stretching vibrations and aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations.
Table 3: Predicted Key Spectroscopic Data for this compound.
| Technique | Predicted Key Features |
| ¹H NMR | Complex multiplets in the aromatic region (7.0-8.0 ppm) |
| ¹³C NMR | Carbonyl signal (~190 ppm), signals for halogenated carbons |
| ¹⁹F NMR | Two distinct signals for the 3'- and 5'-fluorine atoms |
| IR | Strong C=O stretch (1650-1680 cm⁻¹) |
| MS (EI) | Molecular ion with characteristic Cl₂ isotopic pattern, fragmentation at the carbonyl group |
Conclusion
This compound is a halogenated aromatic ketone with a rich and predictable reactivity profile. Its electron-deficient nature makes it a prime candidate for nucleophilic aromatic substitution, offering a handle for further functionalization. While its stability is expected to be robust under typical laboratory conditions, its photochemical properties warrant careful consideration, particularly in applications involving exposure to light. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. As with any new compound, it is imperative that the predicted properties are confirmed through empirical testing.
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An In-depth Technical Guide to the Health and Safety of Dichlorodifluorobenzophenone
This guide provides a comprehensive overview of the health and safety considerations for dichlorodifluorobenzophenone, a halogenated aromatic ketone. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on related compounds to establish a robust framework for safe handling, risk assessment, and emergency preparedness. Given the specificity of this compound, data from analogous structures, such as 4,4'-difluorobenzophenone and dichlorobenzophenones, are utilized to infer potential hazards and safety protocols.
Chemical and Physical Properties
Table 1: Comparative Physicochemical Properties
| Property | 4,4'-Difluorobenzophenone | Dichlorodifluoromethane | Benzophenone |
| CAS Number | 345-92-6[1][2] | 75-71-8 | 119-61-9 |
| Molecular Formula | C13H8F2O[2] | CCl2F2 | C13H10O |
| Molecular Weight | 218.2 g/mol | 120.9 g/mol [3] | 182.22 g/mol [4] |
| Appearance | Yellow Powder/Solid[5] | Colorless gas with an ether-like odor[3][6] | White solid |
| Melting Point | 86 - 89 °C[5] | -252°F[3] | 48.5 °C |
| Boiling Point | Not Available | -22°F[3] | 305.4 °C |
| Solubility | Low water solubility[5] | Insoluble in water[7] | Insoluble in water |
The presence of chlorine and fluorine atoms is expected to increase the molecular weight and likely elevate the melting and boiling points compared to the non-halogenated parent benzophenone. The lipophilicity may also be enhanced, potentially increasing its persistence in biological systems and the environment.
Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for dichlorodifluorobenzophenone is not established. However, based on data from analogous compounds, a precautionary classification is warranted. 4,4'-difluorobenzophenone is classified as an irritant and is harmful if swallowed.[2][5][8][9][10]
Table 2: Postulated GHS Classification for Dichlorodifluorobenzophenone
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][8][11] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][8][11] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][8][11] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[2][8][10] |
Pictograms:
-
GHS07 (Exclamation Mark): For skin/eye irritation, acute toxicity (harmful), and respiratory irritation.[12]
-
GHS09 (Environment): For aquatic toxicity.[12]
Potential Health Effects:
-
Eye: May cause serious irritation, redness, and pain upon contact.[9][11]
-
Skin: May cause skin irritation upon contact.[9][11] Prolonged or repeated exposure could lead to dermatitis.
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[9]
Risk Assessment Protocol
A systematic risk assessment is crucial before handling dichlorodifluorobenzophenone. The following protocol outlines a self-validating system to ensure laboratory safety.
Step-by-Step Methodology:
-
Hazard Characterization: Review all available safety data for dichlorodifluorobenzophenone and its structural analogs. Assume the highest degree of toxicity observed in related compounds in the absence of specific data.
-
Exposure Assessment:
-
Identify all potential routes of exposure in the planned experiment (inhalation of dust, dermal contact, accidental ingestion).
-
Quantify the amount of substance to be used and the duration of the experiment.
-
Evaluate the adequacy of existing engineering controls (e.g., chemical fume hood).
-
-
Risk Characterization: Combine the hazard and exposure assessments to determine the level of risk. For instance, handling milligram quantities in a certified fume hood presents a lower risk than handling larger quantities on an open bench.
-
Control Banding: Based on the risk characterization, select the appropriate level of personal protective equipment (PPE) and engineering controls.
-
Documentation and Review: Document the risk assessment and have it reviewed by the institution's Environmental Health and Safety (EHS) department. This assessment should be reviewed and updated whenever the experimental protocol changes significantly.
Safe Handling and Exposure Control
Engineering Controls:
-
Always handle dichlorodifluorobenzophenone in a properly functioning chemical fume hood to minimize inhalation exposure.[13]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][14]
Personal Protective Equipment (PPE):
The selection of PPE is critical and should be based on a thorough risk assessment. The following provides a general guideline.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][13]
-
Skin Protection:
-
Wear a lab coat.
-
Use chemically resistant gloves (e.g., nitrile or neoprene).[15] Always inspect gloves for tears or holes before use.
-
-
Respiratory Protection: For situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[13]
Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][9]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[10][16]
-
Remove contaminated clothing and wash it before reuse.[9]
Emergency Procedures
First-Aid Measures:
-
Inhalation: If adverse effects occur, remove the individual to an uncontaminated area with fresh air.[14][17] If breathing is difficult, administer oxygen.[17] Seek immediate medical attention if symptoms persist.[14][15]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][15][17] Seek medical attention if irritation develops or persists.[15]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][14][17] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2][14][17]
-
Ingestion: Do NOT induce vomiting.[9][15] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[14][15]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][2][14]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9] Hazardous combustion products can include carbon monoxide, carbon dioxide, and hydrogen halide gases.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9][18]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel from the area.[2] Wear appropriate personal protective equipment as described in Section 4. Avoid breathing dust and prevent contact with skin and eyes.[2][15]
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][15] Avoid generating dust.[2][13][15] Ventilate the area and wash the spill site after material pickup is complete.[15]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][15]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[13][15]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1][14] Chemical waste should be handled by a licensed professional waste disposal service.
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Methodological & Application
Application Notes and Protocols for 3,4-Dichloro-3',5'-difluorobenzophenone in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for 3,4-Dichloro-3',5'-difluorobenzophenone. This document outlines the compound's significance as a scaffold in medicinal chemistry, provides a detailed synthetic protocol, and presents a representative biological assay to evaluate its potential as an anti-inflammatory agent.
Introduction: The Strategic Value of a Dihalogenated Benzophenone Scaffold
The benzophenone framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The introduction of halogen atoms, specifically chlorine and fluorine, onto the phenyl rings can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[3]
This compound is a synthetically accessible diaryl ketone that strategically incorporates these halogen substituents. The 3,4-dichloro substitution pattern is a known feature in various agrochemicals and precursors to pharmaceuticals, such as the antimalarial chlorproguanil and several herbicides.[4][5] The 3,5-difluorophenyl moiety is a key component in the development of anti-inflammatory and analgesic drugs.[6] The combination of these features in a single molecule suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the realm of inflammation and oncology.
This compound can serve as a foundational building block for creating libraries of derivatives to probe structure-activity relationships (SAR) and identify novel drug candidates. The electron-withdrawing nature of the halogen atoms can influence the reactivity of the carbonyl group and the overall electronic distribution of the molecule, potentially leading to enhanced binding affinity for biological targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₆Cl₂F₂O | [7] |
| Molecular Weight | 287.09 g/mol | [7] |
| CAS Number | 844885-16-1 | [7] |
| Appearance | White to off-white powder or crystals | Inferred from similar compounds |
| Boiling Point | 390.3 ± 42.0 °C (Predicted) | [7] |
| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [7] |
Potential Therapeutic Applications and Rationale
Based on the extensive literature on halogenated benzophenones and their constituent moieties, this compound is a promising starting point for the development of inhibitors for various enzymes and cellular pathways.
-
Anti-inflammatory Agents: Benzophenone derivatives have been shown to possess anti-inflammatory activity.[1][8] For instance, derivatives with a chloro moiety at the meta position have demonstrated effective anti-inflammatory properties.[1] The 3,5-difluorobenzoic acid substructure is also utilized in creating anti-inflammatory compounds.[6] This suggests that derivatives of this compound could be potent inhibitors of key inflammatory enzymes like cyclooxygenases (COX).
-
Anticancer Agents: The benzophenone scaffold is present in compounds with cytotoxic activity against various cancer cell lines.[1] Dichlorophenyl-containing compounds have also been investigated as selective anticancer agents.[9] Therefore, this molecule could serve as a template for designing novel anticancer drugs.
-
Enzyme Inhibition: The diaryl ketone motif is a versatile scaffold for designing enzyme inhibitors.[10] Difluoromethyl ketones, for example, are known inhibitors of enzymes like acetylcholinesterase.[11][12] The specific halogenation pattern of this compound could be exploited to achieve selective inhibition of various kinases or proteases implicated in disease.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a standard and reliable method for the synthesis of this compound. The Friedel-Crafts acylation involves the reaction of 1,2-dichlorobenzene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials:
-
1,2-Dichlorobenzene
-
3,5-Difluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aryl Substrate: Following the addition of the acid chloride, add 1,2-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford pure this compound.
Biological Assay Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a representative assay to evaluate the potential anti-inflammatory activity of derivatives of this compound by measuring the inhibition of the COX-2 enzyme.
Hypothetical Signaling Pathway for COX-2 Inhibition:
Caption: Inhibition of the COX-2 pathway by a benzophenone derivative.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Celecoxib (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and celecoxib in DMSO. Dilute the compounds to the desired final concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound or control, and the COX-2 enzyme. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37 °C.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification of PGE₂: Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a strategically designed chemical entity with significant potential in medicinal chemistry. Its dihalogenated benzophenone core provides a robust platform for the synthesis of novel compounds with potentially enhanced biological activities. The protocols provided herein offer a starting point for the synthesis and evaluation of this compound and its derivatives as potential anti-inflammatory agents. Further investigations could explore its utility in developing anticancer therapeutics, enzyme inhibitors, and other pharmacologically relevant molecules. Structure-activity relationship studies on derivatives of this scaffold are warranted to unlock its full potential in drug discovery.
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
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Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. [Link]
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Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]
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Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. [Link]
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The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
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Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. [Link]
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Application Notes & Protocols: 3,4-Dichloro-3',5'-difluorobenzophenone as a Norrish Type II Photoinitiator for Free-Radical Polymerization
Document ID: AN-PI-DCDFBP-202601
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 3,4-Dichloro-3',5'-difluorobenzophenone as a Norrish Type II photoinitiator for ultraviolet (UV) induced free-radical polymerization. While direct literature on this specific substituted benzophenone is emerging, its behavior can be expertly extrapolated from the well-established principles of the benzophenone photoinitiator class. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation of photocurable materials, including coatings, adhesives, inks, and biomedical hydrogels. We present a self-validating framework, beginning with essential spectroscopic characterization and culminating in a robust polymerization protocol, enabling users to effectively integrate this photoinitiator into their workflows.
Scientific Foundation and Rationale
Photopolymerization offers significant advantages over thermal curing methods, including rapid cure speeds at ambient temperatures, solvent-free formulations, and spatiotemporal control. The efficacy of this process hinges on the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy to initiate polymerization.
This compound belongs to the benzophenone family, which are classic Norrish Type II photoinitiators.[1][2] Unlike Type I initiators that undergo direct fragmentation upon irradiation, Type II initiators operate via a bimolecular mechanism.[2] This involves the photo-excited initiator abstracting a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate the initiating free radicals.[3][4] The alkylamino radical formed in this process is highly reactive and efficient in initiating the polymerization of vinyl monomers like acrylates.[5]
Causality Behind Molecular Structure: The specific halogen substitutions on the benzophenone scaffold are anticipated to modulate its photochemical properties. The electron-withdrawing nature of chlorine and fluorine atoms can influence the energy of the excited triplet state and the molecule's UV absorption characteristics. While unsubstituted benzophenone absorbs around 340 nm, substitutions can shift this wavelength, making it crucial to experimentally determine the absorption maximum to match it with an appropriate UV light source for optimal efficiency.[6][7]
Physicochemical Properties
Precise experimental data for this compound is not widely published. The following table consolidates known information from chemical databases and predicted values. Researchers must consider Protocol 1 (Section 3.1) as a mandatory first step to determine the empirical absorption data required for successful application.
| Property | Value | Source |
| IUPAC Name | (3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone | [8] |
| CAS Number | 844885-16-1 | [8] |
| Molecular Formula | C₁₃H₆Cl₂F₂O | [8] |
| Formula Weight | 287.09 g/mol | [8] |
| Predicted Boiling Point | 390.3 ± 42.0 °C | [8] |
| Predicted Density | 1.436 ± 0.06 g/cm³ | [8] |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, acetonitrile, THF) and acrylate monomers. Poorly soluble in water. | Inferred |
| UV Absorption Max (λₘₐₓ) | Must be determined experimentally. (See Protocol 1) | N/A |
Mechanism of Action: Norrish Type II Photoinitiation
The function of this compound (DCDFBP) follows a well-defined, multi-step pathway. Understanding this mechanism is critical for optimizing formulations and troubleshooting potential issues.
-
Photoexcitation: Upon irradiation with UV light of the appropriate wavelength, the DCDFBP molecule absorbs a photon, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital, forming a short-lived excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to the more stable, longer-lived excited triplet state (T₁).[9]
-
Hydrogen Abstraction: In its triplet state, the electrophilic carbonyl oxygen of DCDFBP abstracts a labile hydrogen atom from a synergist molecule, typically a tertiary amine co-initiator like Triethylamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDB). This bimolecular reaction forms two radical species.[3][4]
-
Radical Generation & Initiation: The two radicals generated are:
-
A ketyl radical derived from the photoinitiator.
-
An alkylamino radical derived from the co-initiator.
-
-
The alkylamino radical is the primary species responsible for initiating the free-radical polymerization of monomers (e.g., acrylates) by attacking the vinyl double bond.[5]
Diagram 1: Mechanism of Norrish Type II photoinitiation.
Experimental Application Protocols
This section provides a logical workflow for researchers. It is imperative to first characterize the photoinitiator's absorption profile before proceeding to polymerization trials.
Protocol 1: Self-Validation - Determining UV-Visible Absorption Spectrum
Objective: To empirically determine the absorption maximum (λₘₐₓ) of this compound to ensure proper light source selection.
Materials:
-
This compound (DCDFBP)
-
Spectrophotometric grade solvent (e.g., Acetonitrile or Ethanol)[6]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of DCDFBP in the chosen solvent (e.g., 0.1 mg/mL). Ensure complete dissolution.
-
Working Solution: Prepare a dilute working solution from the stock solution that gives a maximum absorbance reading between 0.5 and 1.0 AU (e.g., 0.01 mg/mL).
-
Spectrometer Setup: Calibrate the spectrophotometer using a quartz cuvette filled with the pure solvent as a blank.
-
Spectrum Acquisition: Fill a quartz cuvette with the DCDFBP working solution. Scan the sample across the UV range (typically 200-450 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). This wavelength is the optimal target for the emission peak of your UV curing lamp. For benzophenones, expect peaks in the 250 nm and 300-380 nm ranges.[6][10]
Diagram 2: Workflow for photoinitiator characterization.
Protocol 2: Photopolymerization of an Acrylate Formulation
Objective: To perform a free-radical polymerization of a model acrylate monomer using the DCDFBP/amine photoinitiator system.
Materials:
-
Photoinitiator (PI): this compound (DCDFBP)
-
Co-initiator (Co-I): Ethyl-4-(dimethylamino)benzoate (EDB) or Triethylamine (TEA)
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or 1,6-Hexanediol diacrylate (HDDA)[11]
-
UV Curing System: A UV lamp (e.g., medium-pressure mercury lamp or LED) with an emission spectrum that overlaps with the λₘₐₓ determined in Protocol 1.[2]
-
Substrate: Glass slides or metal panels
-
Film Applicator: Wire-wound bar or blade for consistent film thickness (e.g., 25 µm)
-
FTIR Spectrometer with ATR accessory (for monitoring conversion)
-
Nitrogen purge (optional, to mitigate oxygen inhibition)
Procedure:
-
Formulation Preparation:
-
In an amber vial to protect from ambient light, prepare the photocurable formulation. A typical starting formulation is:
-
Monomer (e.g., TMPTA): 97% by weight
-
DCDFBP (PI): 2% by weight
-
EDB (Co-I): 1% by weight
-
-
Mix thoroughly until the photoinitiator system is completely dissolved. Gentle warming may be required.
-
-
Film Application:
-
Place a clean substrate (e.g., glass slide) on a flat surface.
-
Apply a small amount of the formulation and draw down a uniform thin film using the film applicator.
-
-
UV Curing:
-
Place the coated substrate under the UV lamp. If available, perform the cure under a nitrogen atmosphere to minimize oxygen inhibition at the surface.
-
Expose the film to UV radiation for a predetermined time (e.g., start with 10-30 seconds). The required dose (J/cm²) will depend on lamp intensity, film thickness, and formulation reactivity.
-
Assess the cure by gently touching the surface with a cotton swab. A "tack-free" state indicates a high degree of surface cure.
-
-
Quantitative Cure Analysis (FTIR Spectroscopy):
-
Principle: The extent of polymerization can be accurately measured by monitoring the disappearance of the acrylate C=C double bond absorption peak in the infrared spectrum.[12][13]
-
Method: a. Acquire an FTIR spectrum of the uncured liquid formulation. Identify the characteristic acrylate peak at ~810 cm⁻¹ (C-H out-of-plane bending of the vinyl group) or ~1635 cm⁻¹ (C=C stretching).[13][14] b. Acquire an FTIR spectrum of the cured polymer film. c. The degree of conversion can be calculated by measuring the decrease in the area of the acrylate peak, often ratioed against an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak at ~1720 cm⁻¹).[14]
-
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Applications of Halogenated Benzophenones in Organic Synthesis: A Comprehensive Guide for Researchers
Introduction: The Versatile Role of Halogenated Benzophenones
Halogenated benzophenones represent a pivotal class of compounds in modern organic synthesis. The introduction of halogen atoms (fluorine, chlorine, or bromine) onto the benzophenone scaffold dramatically influences the molecule's electronic properties, reactivity, and photophysical behavior. This unique combination of a robust diaryl ketone core and the tunable nature of the halogen substituent makes these compounds indispensable tools for synthetic chemists. They serve not only as versatile building blocks for complex molecular architectures but also as highly efficient photosensitizers and key intermediates in the synthesis of medicinally important compounds.[1][2] This guide provides an in-depth exploration of the applications of halogenated benzophenones, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Photochemical Applications: Harnessing Light to Forge New Bonds
The benzophenone core is renowned for its photochemical properties. Upon absorption of UV light, it efficiently undergoes intersystem crossing to a triplet excited state, which can then act as a potent hydrogen atom abstractor or energy transfer agent.[3][4] Halogenation can further modulate these properties, influencing quantum yields and reaction pathways.[5][6]
A. The Paternò-Büchi Reaction: [2+2] Photocycloaddition for Oxetane Synthesis
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of four-membered oxetane rings via the [2+2] cycloaddition of an excited carbonyl compound with an alkene.[7][8] Halogenated benzophenones are excellent candidates for this transformation due to their efficient formation of the reactive triplet state.[9][10]
Causality in Experimental Choices: The choice of a halogenated benzophenone as the carbonyl component is strategic. The halogen's electron-withdrawing nature can influence the energy of the triplet state and the subsequent stability of the 1,4-biradical intermediate, thereby affecting the reaction's regioselectivity and efficiency.[11] The selection of a non-polar solvent like benzene or cyclohexane is often preferred to minimize competitive deactivation pathways of the excited state. Irradiation with a mercury lamp (typically around 300-350 nm) provides the necessary energy to excite the benzophenone chromophore without causing unwanted side reactions of the alkene.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Paternò-Büchi reaction.
Detailed Protocol: Synthesis of an Oxetane from 4-Bromobenzophenone and Furan
-
Reaction Setup: In a quartz reaction vessel, dissolve 4-bromobenzophenone (1.0 mmol, 261 mg) and freshly distilled furan (5.0 mmol, 340 mg, 0.36 mL) in 20 mL of anhydrous benzene.
-
Degassing: Purge the solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can quench the triplet excited state of the benzophenone.
-
Irradiation: While maintaining a gentle nitrogen stream, irradiate the solution with a 450W medium-pressure mercury lamp fitted with a Pyrex filter (to cut off wavelengths below 300 nm). Maintain the reaction temperature at approximately 20°C using a water bath.
-
Monitoring: Monitor the disappearance of the 4-bromobenzophenone by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent. The reaction is typically complete within 6-8 hours.
-
Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired oxetane product.
II. Halogenated Benzophenones as Versatile Building Blocks in Cross-Coupling Reactions
The halogen atom on the benzophenone ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has made halogenated benzophenones highly valuable synthons in the construction of complex organic molecules, including pharmaceuticals and materials.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[12][13][14] Bromo- and chloro-substituted benzophenones are common substrates in these reactions.
Comparative Reactivity of Halogenated Benzophenones in Suzuki-Miyaura Coupling
| Halogenated Benzophenone | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| 4-Bromobenzophenone | Phenylboronic acid | Pd(OAc)₂/None | K₂CO₃/Water-Organic Mix | >98 | [15] |
| 3-Bromobenzophenone | Phenylboronic acid | Pd₂(dba)₃/None | K₂CO₃/Toluene | 64 | [2] |
| 4-Chlorobenzophenone | Phenylboronic acid | [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃/Ethanol | Moderate to High | [16] |
Note: Reaction conditions may vary, and yields are representative examples from the literature.
Reaction Mechanism Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzophenone and Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzophenone (1.0 mmol, 261 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.
-
Solvent and Catalyst Addition: Add 5 mL of a 3:1 mixture of dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).
-
Work-up: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield 4-phenylbenzophenone.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13][17] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives.[2][18] Halogenated benzophenones are effective substrates, with the reactivity order generally being I > Br > Cl > F.[18][19]
Causality in Experimental Choices: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical.[18] These ligands facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-N bond, which is often the rate-limiting step.[17] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[2][17]
Detailed Protocol: Buchwald-Hartwig Amination of 4-Chlorobenzophenone with Morpholine
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 4-chlorobenzophenone (1.0 mmol, 216 mg), morpholine (1.2 mmol, 105 mg, 0.10 mL), sodium tert-butoxide (1.4 mmol, 135 mg), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 mmol, 18 mg) and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 23 mg).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100°C for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or TLC (ethyl acetate:hexane, 1:4).
-
Work-up: Cool the reaction to room temperature, dilute with 20 mL of diethyl ether, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired N-aryl morpholine product.
III. Halogenated Benzophenones in Medicinal Chemistry
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][13][20] Halogenation of the benzophenone core is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[21]
A. Anti-inflammatory and Anticancer Agents
Halogenated benzophenone derivatives have shown significant promise as anti-inflammatory and anticancer agents.[20][22][23] The position and nature of the halogen substituent can profoundly impact the biological activity. For instance, benzophenones with a chloro moiety at the meta position have demonstrated potent anti-inflammatory activity.[20]
Biological Activity of Halogenated Benzophenone Derivatives
| Compound Class | Halogen Substituent | Biological Activity | IC₅₀ Values | Reference(s) |
| Benzophenone-Thiazole Hybrids | Various (Cl, F) | Anti-inflammatory | Varies with substitution | [1][5][24][25] |
| Benzophenone Derivatives | p-Fluoro | IL-6 Inhibition | 0.19 µM | [20] |
| Benzophenone-Coumarin Hybrids | Various | Anticancer (MCF-7, EAT cells) | Varies with substitution | [26] |
| Benzophenone-Triazole Hybrids | Various (Cl, F, Br) | Anticancer (HT-1080, A-549 cells) | 5-200 µM range | |
| Halogenated Phenoxychalcones | Cl, Br | Anticancer (MCF-7 cells) | 1.52 µM (for a dichloro derivative) | [17] |
Synthetic Workflow for Bioactive Benzophenone Derivatives:
Caption: A generalized workflow for the synthesis and evaluation of bioactive halogenated benzophenone derivatives.
Detailed Protocol: Synthesis of a Benzophenone-Thiazole Derivative with Anti-inflammatory Potential
This protocol is adapted from the synthesis of benzophenone thiazole derivatives.[1][5]
-
Synthesis of Thiosemicarbazone:
-
Dissolve thiosemicarbazide (2.75 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate in a mixture of methanol (20 mL) and water (1 mL).
-
Reflux the solution for 15 minutes.
-
Add the substituted halogenated benzophenone (2.75 mmol) and continue to reflux for 4-6 hours.
-
Cool the reaction mixture, and collect the precipitated thiosemicarbazone by filtration. Recrystallize if necessary.
-
-
Cyclization to form the Thiazole Ring:
-
Suspend the dried thiosemicarbazone (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in isopropyl alcohol (15 mL).
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the benzophenone-thiazole derivative.
-
Conclusion
Halogenated benzophenones are remarkably versatile and powerful tools in the arsenal of the modern organic chemist. Their unique photochemical properties enable the construction of complex cyclic systems like oxetanes through the Paternò-Büchi reaction. As functionalized building blocks, they readily participate in a variety of cross-coupling reactions, providing access to a vast chemical space of novel compounds. Furthermore, their prevalence in medicinal chemistry as scaffolds for potent anti-inflammatory and anticancer agents underscores their significance in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the effective application of halogenated benzophenones in their synthetic endeavors.
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Januario, J. P., De Souza, T. B., Lavorato, S. N., Maiolini, T. C. S., Domingos, O. S., Baldim, J. L., Folquitto, L. R. S., Soares, M. G., Chagas-Paula, D. A., Dias, D. F., & Dos Santos, M. H. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. [Link]
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Khanum, S. A., et al. (2019). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Bioorganic Chemistry, 85, 523-536. [Link]
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Demeter, A., et al. (2013). Substituent effect on the photoreduction kinetics of benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
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Kong, F. F., et al. (2010). Substituents (Y) of benzophenones dependence on the regioselectivity (2/3) and the efficiency in the Paternò–Büchi reactions of DMT/DMU with 4,4. Tetrahedron, 66(4), 888-892. [Link]
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Application Notes and Protocols for the Synthesis of Novel Polymers Using Dichlorodifluorobenzophenone Monomers
Introduction: Advancing the Frontier of High-Performance Polymers
Poly(aryl ether ketone)s (PAEKs) represent a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical inertness, and robust mechanical properties. These characteristics make them indispensable in demanding sectors such as aerospace, automotive, and medical devices. The synthesis of PAEKs is predominantly achieved through nucleophilic aromatic substitution (SNAr) polymerization, a step-growth process involving the reaction of an activated dihalo-monomer with a bisphenolate salt.[1]
The workhorse of PAEK synthesis has traditionally been 4,4'-difluorobenzophenone, where the fluorine atoms, activated by the electron-withdrawing ketone group, are readily displaced by nucleophiles.[2][3] This guide delves into the synthesis of novel PAEKs by exploring the use of dichlorodifluorobenzophenone monomers. The presence of two different halogens on the benzophenone core introduces a new dimension of complexity and opportunity, allowing for the potential synthesis of polymers with unique architectures and properties.
This document provides a comprehensive overview, beginning with the well-established synthesis using 4,4'-difluorobenzophenone as a foundational example. It then transitions to a detailed, albeit predictive, protocol for the polymerization of a dichlorodifluorobenzophenone monomer, grounded in the fundamental principles of SNAr reactivity.
Part 1: The Foundational Synthesis of PAEKs: The Case of 4,4'-Difluorobenzophenone
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The polymerization proceeds via a two-step addition-elimination mechanism.[4] The key steps are:
-
Deprotonation: A weak base, typically anhydrous potassium carbonate, deprotonates the hydroquinone monomer to form the more potent bisphenolate nucleophile in situ.
-
Nucleophilic Attack: The bisphenolate attacks the electron-deficient carbon atom attached to the fluorine on the 4,4'-difluorobenzophenone. This is the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]
-
Leaving Group Departure: The fluoride ion is eliminated, restoring the aromaticity of the ring and forming an ether linkage. This process repeats to build the polymer chain.
The high electronegativity of fluorine plays a crucial role in stabilizing the negatively charged Meisenheimer complex through a strong inductive effect, making the C-F bond exceptionally susceptible to nucleophilic attack in this context.[5][7] This is why, contrary to SN1 and SN2 reactions, the reactivity order in SNAr is often F > Cl > Br > I.[7][8]
Caption: General reaction scheme for the synthesis of PEEK via SNAr.
Experimental Protocol: Synthesis of Poly(ether ether ketone) (PEEK)
This protocol describes a typical laboratory-scale synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4,4'-Difluorobenzophenone | 218.20 | 21.82 g | 0.10 | High purity is crucial. |
| Hydroquinone | 110.11 | 11.01 g | 0.10 | Recrystallize if necessary. |
| Anhydrous K₂CO₃ | 138.21 | 15.20 g | 0.11 | Dried thoroughly before use. |
| Diphenyl Sulfone | 218.27 | 250 g | - | High-boiling solvent. |
| Toluene | 92.14 | 50 mL | - | For azeotropic removal of water. |
Step-by-Step Procedure
-
Reactor Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser. The glassware must be thoroughly dried.
-
Charging Reagents: The flask is charged with 4,4'-difluorobenzophenone, hydroquinone, potassium carbonate, and diphenyl sulfone.
-
Inert Atmosphere: The system is purged with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. A gentle nitrogen flow is maintained throughout the reaction.
-
Azeotropic Dehydration: Toluene is added, and the mixture is heated to 140-150°C. The toluene-water azeotrope is collected in the Dean-Stark trap to ensure anhydrous conditions. This step is continued for approximately 2-4 hours.
-
Polymerization: After removing the toluene, the temperature is gradually increased to 200°C for 1 hour, then to 250°C for another hour, and finally to 320°C. The reaction is held at this temperature for 1-3 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.
-
Isolation and Purification: The reaction is cooled to room temperature. The solidified polymer mass is carefully broken up and ground into a fine powder. The powder is then washed sequentially with hot deionized water, methanol, and acetone to remove the solvent and inorganic salts.
-
Drying: The purified polymer is dried in a vacuum oven at 120°C for 24 hours to a constant weight.
Caption: A typical experimental workflow for PEEK synthesis.
Part 2: Synthesis of Novel Polymers Using Dichlorodifluorobenzophenone Monomers
Theoretical Framework: Reactivity of Dichlorodifluorobenzophenone
While there is a scarcity of literature on the polymerization of dichlorodifluorobenzophenone monomers, we can predict their behavior based on the established principles of SNAr reactions. Let us consider a hypothetical monomer: 3,3'-dichloro-4,4'-difluorobenzophenone .
In this molecule, both chlorine and fluorine atoms are activated by the para-ketone group. However, as previously discussed, the C-F bond is significantly more reactive in SNAr than the C-Cl bond.[7][9] This is due to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex.[5]
Therefore, it is hypothesized that under controlled polymerization conditions, a selective displacement of the fluorine atoms will occur, leaving the chlorine atoms intact on the polymer backbone. This would result in a novel, functionalized PAEK with chlorine atoms that could be used for subsequent post-polymerization modifications.
Caption: Proposed selective polymerization of 3,3'-dichloro-4,4'-difluorobenzophenone.
Proposed Experimental Protocol
This protocol is a proposed starting point for the synthesis of a novel PAEK from 3,3'-dichloro-4,4'-difluorobenzophenone and a bisphenol, such as 4,4'-biphenol. Researchers should note that this is a theoretical protocol and optimization will be necessary.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Moles | Notes |
| 3,3'-Dichloro-4,4'-difluorobenzophenone | 287.09 | 28.71 g | 0.10 | Hypothetical monomer. |
| 4,4'-Biphenol | 186.21 | 18.62 g | 0.10 | High purity required. |
| Anhydrous K₂CO₃ | 138.21 | 15.20 g | 0.11 | Dried thoroughly. |
| Diphenyl Sulfone | 218.27 | 300 g | - | Solvent. |
| Toluene | 92.14 | 50 mL | - | Dehydrating agent. |
Step-by-Step Procedure
The experimental setup and procedure would largely mirror that of the standard PEEK synthesis. However, careful control of the reaction temperature and time will be critical to ensure the selective displacement of the fluorine atoms.
-
Reactor Setup and Reagent Charging: Follow steps 1 and 2 of the standard PEEK protocol, using the reagents listed in the table above.
-
Inert Atmosphere and Dehydration: Follow steps 3 and 4 of the standard PEEK protocol.
-
Controlled Polymerization: The temperature profile should be carefully controlled. A suggested starting point is:
-
Heat to 180°C for 1 hour.
-
Increase to 220°C for 2 hours.
-
Finally, increase to a maximum of 280-300°C and hold for 1-2 hours. The lower final temperature compared to standard PEEK synthesis is proposed to minimize the risk of side reactions or displacement of the less reactive chlorine atoms. Monitoring the viscosity increase will be crucial to determine the optimal reaction time.
-
-
Isolation, Purification, and Drying: Follow steps 6 and 7 of the standard PEEK protocol.
Characterization of the Synthesized Polymers
The structure and properties of the synthesized polymers should be thoroughly characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and the presence of the intact C-Cl bonds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (aryl ether, ketone).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Safety Precautions
-
The synthesis involves high temperatures and should be conducted in a well-ventilated fume hood.
-
Diphenyl sulfone can cause irritation; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Halogenated aromatic compounds should be handled with care as they can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
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Application Notes and Protocols: 3,4-Dichloro-3',5'-difluorobenzophenone as a Strategic Building Block for Bioactive Molecules
Introduction: The Strategic Value of Halogenated Benzophenones in Medicinal Chemistry
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the benzophenone framework can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine substitution, for instance, is known to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Similarly, chlorine atoms can introduce specific electronic and steric features that are crucial for potent biological activity.[4]
This application note focuses on the potential of 3,4-Dichloro-3',5'-difluorobenzophenone , a uniquely substituted diaryl ketone, as a versatile building block for the synthesis of novel bioactive molecules. While this specific compound is not extensively documented in publicly available literature, its structural motifs—a 3,4-dichlorophenyl group and a 3,5-difluorophenyl group—are present in a variety of pharmacologically active agents. This document will, therefore, provide a prospective guide for researchers, outlining a plausible and robust synthetic protocol for this compound and exploring its potential applications in the development of kinase inhibitors and antiviral agents, based on the established chemistry of closely related analogues.
Physicochemical Properties and Structural Features
The unique arrangement of halogen atoms in this compound imparts a distinct set of properties that make it an attractive starting material for drug discovery. A summary of its predicted and known properties for structurally similar compounds is presented in Table 1 .
| Property | Predicted/Analogous Value | Source/Rationale |
| Molecular Formula | C₁₃H₆Cl₂F₂O | - |
| Molecular Weight | 287.09 g/mol | - |
| Predicted LogP | 4.5 - 5.0 | Based on analogs like 3,4-Dichloro-4'-fluorobenzophenone[5] |
| Predicted pKa (most basic) | ~ -5.5 | Inferred from the electron-withdrawing nature of halogens |
| Predicted Solubility | Low in water | High LogP suggests significant lipophilicity |
| Reactivity | Carbonyl group susceptible to nucleophilic attack; aromatic rings can undergo further substitution. | General chemical principles of benzophenones. |
The 3,4-dichloro substitution pattern on one phenyl ring and the 3,5-difluoro pattern on the other create a molecule with distinct electronic and steric properties. The electron-withdrawing nature of the four halogen atoms renders the carbonyl carbon highly electrophilic, making it a prime site for nucleophilic addition reactions. Furthermore, the halogen atoms can participate in halogen bonding and other non-covalent interactions, which can be crucial for high-affinity binding to biological targets.
Synthesis of this compound: A Proposed Protocol via Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[6][7] This approach is proposed for the synthesis of this compound from commercially available starting materials: 1,2-dichlorobenzene and 3,5-difluorobenzoyl chloride.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Step-by-Step Protocol:
Materials:
-
1,2-Dichlorobenzene (1.0 eq)
-
3,5-Difluorobenzoyl chloride (1.1 eq)[8]
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Add 1,2-dichlorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension over 15 minutes.
-
Add 3,5-difluorobenzoyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Application in the Synthesis of Bioactive Molecules
The structural features of this compound make it a promising precursor for several classes of bioactive molecules.
Kinase Inhibitors
Many kinase inhibitors feature a diaryl scaffold, and the specific substitution patterns of this compound are found in known inhibitors of various kinases. For instance, dichloro-substituted phenyl rings are common in inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a target in cancer therapy.[9][10] The difluorophenyl moiety is also a key component of many kinase inhibitors, contributing to enhanced binding affinity.
Proposed Synthetic Application: Synthesis of a Pyrazole-based Kinase Inhibitor Scaffold
The carbonyl group of this compound can be used as a handle to construct heterocyclic scaffolds common in kinase inhibitors, such as pyrazoles.
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Catalytic Methods for the Synthesis of Unsymmetrical Benzophenones: A Detailed Guide to Modern Synthetic Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Benzophenone Scaffold
The benzophenone moiety is a privileged structural motif, prominently featured in a vast array of biologically active molecules, pharmaceuticals, photoinitiators, and advanced materials. Its rigid, three-dimensional structure serves as a versatile scaffold for molecular recognition, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Unsymmetrically substituted benzophenones, in particular, offer granular control over these properties, making their efficient and selective synthesis a critical objective in medicinal and materials chemistry.
Traditional methods for benzophenone synthesis, such as stoichiometric Friedel-Crafts acylation, often suffer from limitations including harsh reaction conditions, low regioselectivity with substituted arenes, and the generation of significant chemical waste. Consequently, the development of catalytic methods has been a major focus, offering milder conditions, improved functional group tolerance, and greater synthetic efficiency. This guide provides an in-depth exploration of modern catalytic strategies for synthesizing unsymmetrical benzophenones, complete with mechanistic insights and detailed experimental protocols designed for practical application in a research setting.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Aryl-Aryl Bond Formation
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for constructing C-C bonds. Several variants have been successfully adapted for the synthesis of unsymmetrical benzophenones, with the Suzuki-Miyaura coupling being the most prominent.
Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid) with an organohalide.[1] For benzophenone synthesis, this is typically achieved by coupling an arylboronic acid with a benzoyl chloride or an aryl halide followed by a subsequent carbonylation step. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[2]
Mechanistic Rationale:
The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the arylboronic acid (activated by a base) to generate a diaryl-Pd(II) intermediate. The final step is reductive elimination, which forms the desired C-C bond, yielding the benzophenone product and regenerating the active Pd(0) catalyst.[3]
Sources
Application Notes & Protocols: Halogenation of Benzophenone Derivatives for Pharmaceutical Applications
Introduction: The Strategic Role of Halogenation in Benzophenone-Based Drug Discovery
The benzophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are integral to drugs with applications ranging from antihistamines and antipsychotics to anti-inflammatory and anticancer therapies.[3][4] The true versatility of the benzophenone core, however, is unlocked through strategic functionalization, with halogenation being a paramount transformation.
The introduction of halogen atoms (F, Cl, Br, I) onto the benzophenone aromatic rings profoundly modulates a molecule's physicochemical and biological properties.[5] This includes alterations in:
-
Lipophilicity: Influencing membrane permeability and absorption.
-
Metabolic Stability: Halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.[5]
-
Binding Affinity: Halogen atoms can form crucial interactions (e.g., halogen bonds) with biological targets, enhancing potency and selectivity.
-
Molecular Conformation: The size and electronegativity of the halogen can influence the overall shape of the molecule, optimizing its fit within a receptor's binding pocket.[5]
This guide provides an in-depth exploration of the common halogenation techniques applied to benzophenone derivatives, focusing on the underlying mechanisms, detailed experimental protocols, and the practical insights required for successful synthesis in a pharmaceutical research setting.
Mechanistic Foundation: Electrophilic Aromatic Substitution (SEAr)
The primary mechanism for introducing halogens to the benzophenone aromatic system is Electrophilic Aromatic Substitution (SEAr).[6][7] The benzophenone core is considered a deactivated aromatic system due to the electron-withdrawing nature of the central carbonyl group. This deactivation slows the reaction rate compared to electron-rich aromatics like phenols and anilines.
The general SEAr mechanism proceeds in two key steps:
-
Attack by the Aromatic Ring: The π-electrons of a benzene ring act as a nucleophile, attacking an electrophilic halogen species (X⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon bearing the new halogen, collapsing the sigma complex and restoring the highly stable aromatic system.[6][8]
The regioselectivity (i.e., the position of halogenation) is governed by the directing effects of the substituents on the ring. The carbonyl group is a meta-director, while activating groups like hydroxyl (-OH) or alkoxy (-OR) are ortho, para-directors. Understanding these effects is critical for predicting and controlling the outcome of the reaction.
Section 1: Chlorination Protocols
Chlorination is a common strategy to enhance the biological activity of benzophenone derivatives.[1] N-Chlorosuccinimide (NCS) is a preferred reagent due to its solid, easy-to-handle nature compared to chlorine gas.[9][10]
Method 1.1: Acid-Catalyzed Chlorination using N-Chlorosuccinimide (NCS)
This protocol is suitable for moderately deactivated benzophenone systems. An acid catalyst enhances the electrophilicity of the chlorine atom from NCS, facilitating the reaction.[9]
Protocol: Synthesis of 4-Chloro-4'-hydroxybenzophenone
-
Materials:
-
4-Hydroxybenzophenone (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Glacial Acetic Acid (as solvent)
-
Hydrochloric Acid (catalytic amount)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxybenzophenone (1.0 equiv) and dissolve it in glacial acetic acid (approx. 10 mL per gram of substrate).
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 equiv) to the solution in one portion. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equiv).
-
Reaction Conditions: Heat the reaction mixture to 55-60 °C and stir for 4-6 hours. The causality here is that gentle heating increases the reaction rate for the deactivated ring system without causing significant decomposition.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
Work-up:
-
Once complete, cool the mixture to room temperature and pour it into ice-water (approx. 100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (this neutralizes the acidic solvent and catalyst).[9]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-chloro-4'-hydroxybenzophenone.
-
-
Characterization (Self-Validation):
-
¹H NMR & ¹³C NMR: Confirm the structure and regiochemistry of the product.
-
Mass Spectrometry (MS): Verify the molecular weight of the chlorinated product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable.
-
Section 2: Bromination Protocols
Brominated benzophenones are key intermediates in cross-coupling reactions and often exhibit potent biological activities.[1] N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination.[11][12]
Method 2.1: Electrophilic Aromatic Bromination with NBS
This protocol is effective for electron-rich benzophenone derivatives, such as those containing hydroxyl or aniline moieties.[13]
Protocol: Synthesis of 3-Bromo-4'-methoxybenzophenone
-
Materials:
-
4-Methoxybenzophenone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)[14]
-
N,N-Dimethylformamide (DMF) (as solvent)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
-
Procedure:
-
Reaction Setup: Dissolve 4-methoxybenzophenone (1.0 equiv) in DMF in a round-bottom flask. Cool the solution to 0 °C in an ice bath. This is done to control the reaction rate and improve selectivity.
-
Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Use TLC to monitor the consumption of the starting material.
-
Work-up:
-
Pour the reaction mixture into a flask containing cold water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-bromo-4'-methoxybenzophenone.
-
-
Characterization (Self-Validation):
-
¹H NMR & ¹³C NMR: To confirm the ortho-bromination relative to the methoxy group.
-
MS: To confirm the molecular weight, observing the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
-
Section 3: Iodination and Fluorination Strategies
Iodination using N-Iodosuccinimide (NIS)
Iodinated aromatics are particularly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.[15][16] The reaction often requires an acid catalyst to activate the NIS.[16]
Protocol Outline: Iodination of an Activated Benzophenone
-
Dissolve the benzophenone substrate (1.0 equiv) in a suitable solvent like acetonitrile or acetic acid.
-
Add NIS (1.1-1.2 equiv).
-
Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[16]
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up similar to the protocols above, followed by purification.
Electrophilic Fluorination
Direct electrophilic fluorination of aromatic rings is challenging but crucial for synthesizing many modern pharmaceuticals.[17] Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorine sources.[18] These reactions are typically performed on specific substrates under carefully controlled conditions, often requiring specialized expertise.
Conceptual Workflow: Electrophilic Fluorination
-
Substrate Activation: The benzophenone derivative may need to be converted into a more nucleophilic form, such as an enolate or a Grignard reagent, depending on the desired position of fluorination.[18][19]
-
Fluorination: The activated substrate is then reacted with an electrophilic fluorine source like Selectfluor®.[18]
-
Conditions: Reactions are highly condition-dependent, requiring anhydrous solvents and often inert atmospheres.
Given the specialized nature and potential hazards of electrophilic fluorinating agents, it is critical to consult specific literature precedents for the substrate of interest before attempting synthesis.[17]
Visualization of a General Halogenation Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a halogenated benzophenone derivative.
Caption: General experimental workflow for benzophenone halogenation.
Data Summary: Comparison of Halogenating Agents
| Reagent | Halogen | Common Name | Key Features & Causality |
| NCS | Chlorine | N-Chlorosuccinimide | Solid, easy to handle. Requires acid catalysis for deactivated rings to increase Cl electrophilicity.[6][9] |
| NBS | Bromine | N-Bromosuccinimide | Solid, versatile reagent. Used for both electrophilic aromatic substitution and radical-mediated benzylic bromination.[13][14] |
| NIS | Iodine | N-Iodosuccinimide | Mild iodinating agent. Products are excellent substrates for cross-coupling reactions. Often requires an acid catalyst.[16][20] |
| Selectfluor® | Fluorine | F-TEDA-BF₄ | Powerful electrophilic fluorine source. Stable solid but requires careful handling and specific reaction conditions.[17][18] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[21][22]
-
Ventilation: All manipulations of halogenating agents and halogenated solvents should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[21][23]
-
Handling Halogenating Agents: N-halosuccinimides (NCS, NBS, NIS) are irritants and oxidizers. Avoid contact with skin and eyes.[24] Electrophilic fluorinating agents can be highly reactive and should be handled with extreme caution according to their specific Safety Data Sheet (SDS).
-
Waste Disposal: Halogenated organic waste must be segregated and disposed of according to institutional and regulatory guidelines.[23]
Conclusion
The halogenation of benzophenone derivatives is a powerful and versatile tool in the arsenal of the medicinal chemist. By carefully selecting the appropriate halogenating agent and reaction conditions, researchers can fine-tune the properties of these scaffolds to develop novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide serve as a foundational resource for the successful synthesis and application of these vital pharmaceutical building blocks.
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International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available from: [Link]
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Polshettiwar, V., & Varma, R. S. (2008). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(2), 229-253. Available from: [Link]
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Washington State University Environmental Health & Safety. Halogenated Solvents. Available from: [Link]
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Aube, J., & Vander Velde, D. G. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 239–247. Available from: [Link]
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MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(1), 123. Available from: [Link]
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Aube, J., & Vander Velde, D. G. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed, 77(1), 239-47. Available from: [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
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Wikipedia. Electrophilic fluorination. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Available from: [Link]
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Autechaux. Key Applications of Halogenated Aromatic Compounds in Industry. Available from: [Link]
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MDPI. (2021). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Catalysts, 11(7), 850. Available from: [Link]
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Taylor & Francis. Benzophenone – Knowledge and References. Available from: [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]
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Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Available from: [Link]
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ResearchGate. (2025). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available from: [Link]
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Royal Society of Chemistry. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available from: [Link]
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Application Notes & Protocols: The Role of Substituted Benzophenones in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with a Versatile Chemical Scaffold
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by side effects. This necessitates the exploration of new chemical entities with improved efficacy and safety profiles. The benzophenone scaffold, consisting of two phenyl rings connected by a carbonyl group, has emerged as a privileged structure in medicinal chemistry due to its synthetic accessibility and diverse biological activities.[1][2] Substituted benzophenones, in particular, have demonstrated significant potential as anti-inflammatory agents by targeting key enzymatic and signaling pathways.[3]
This guide provides an in-depth overview of the mechanisms, structure-activity relationships (SAR), and practical protocols for the synthesis and evaluation of substituted benzophenones as novel anti-inflammatory drug candidates.
Mechanisms of Anti-Inflammatory Action
Substituted benzophenones exert their anti-inflammatory effects through multiple mechanisms, often by inhibiting pro-inflammatory enzymes or modulating critical signaling cascades.
Inhibition of Arachidonic Acid Metabolism
A primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes in the arachidonic acid pathway.
-
Cyclooxygenase (COX) Inhibition : Like many classic NSAIDs, certain benzophenone derivatives are potent inhibitors of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins (PGs).[4][5] PGs are key mediators of pain, fever, and edema.[4] Some derivatives have shown promising selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, which may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[5][6]
-
Lipoxygenase (LOX) Inhibition : The LOX pathway produces leukotrienes, another class of potent inflammatory mediators.[7] Compounds that can dually inhibit both COX and LOX pathways are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.[8][9]
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, benzophenones can interfere with intracellular signaling pathways that regulate the expression of inflammatory genes.
-
NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, chemokines, and adhesion molecules.[10] Dysregulation of this pathway is linked to chronic inflammatory diseases.[11] Some benzophenone derivatives have been shown to suppress the activation of NF-κB, preventing the translocation of this transcription factor to the nucleus and thereby downregulating the inflammatory response.[12]
-
MAPK Signaling Pathway : Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and JNK, are also critical in the inflammatory response.[13] A series of 4-aminobenzophenones were identified as potent and selective inhibitors of p38 MAP kinase, leading to decreased production of TNF-α and IL-1β.[14][15]
The potential of substituted benzophenones to modulate these critical inflammatory pathways is illustrated below.
Caption: Key inflammatory signaling pathways (MAPK and NF-κB) and potential points of inhibition by substituted benzophenones.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzophenones is highly dependent on the nature and position of substituents on the phenyl rings.
-
Hydroxyl and Methoxy Groups : The presence of hydroxyl (-OH) and methoxy (-OCH3) groups is common in bioactive benzophenones. Their position significantly influences activity. For example, some studies suggest that the absence of a methoxy group at the C4' position is strongly related to the inhibition of prostaglandin production.[16][17]
-
Halogens and Alkyl Groups : The introduction of chloro (-Cl) and methyl (-CH3) substituents, particularly at the para position, has been shown to yield compounds with more potent anti-inflammatory activity than standard drugs in some assays.[3][18]
-
Heterocyclic Moieties : Hybrid molecules incorporating a heterocyclic nucleus, such as a thiazole ring, with the benzophenone scaffold have been designed.[16][19] These derivatives can exhibit a dual mechanism of action by inhibiting both prostaglandin production and neutrophil recruitment, potentially offering a better therapeutic profile than traditional NSAIDs.[16][17]
The following table summarizes hypothetical SAR data for a series of benzophenones targeting COX-2.
| Compound ID | Substitution on Ring A | Substitution on Ring B | COX-2 IC50 (µM) |
| BP-01 | None | None | >100 |
| BP-02 | 4-OH | 4'-OH | 25.5 |
| BP-03 | 4-OCH3 | 4'-Cl | 5.2 |
| BP-04 | 4-Cl | 4'-CH3 | 1.8 |
| BP-05 | 4-Cl | 4'-(Thiazole) | 0.9 |
Data is illustrative and intended to demonstrate SAR principles.
Application Note: General Synthesis of Substituted Benzophenones
A common and versatile method for synthesizing substituted benzophenones is the Friedel-Crafts acylation. Another effective strategy involves the Fries rearrangement of substituted phenyl benzoates.[3][18]
Protocol 3.1: Synthesis via Fries Rearrangement
Principle: This protocol describes the synthesis of hydroxybenzophenones from phenyl benzoates, followed by further modification. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid.
Materials:
-
Substituted phenyl benzoate
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Appropriate acylating agent for subsequent benzoylation (e.g., benzoyl chloride)
-
Pyridine or triethylamine
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Fries Rearrangement: a. Dissolve the substituted phenyl benzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add anhydrous AlCl3 (2-3 equivalents) portion-wise, maintaining the temperature below 5°C. d. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% HCl. f. Stir vigorously until the solid dissolves. Separate the organic layer. g. Extract the aqueous layer twice with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. i. Purify the resulting hydroxybenzophenone crude product by column chromatography or recrystallization.[3]
-
Benzoylation (Example of further modification): a. Dissolve the purified hydroxybenzophenone (1 equivalent) in anhydrous DCM. b. Add pyridine (1.5 equivalents) and cool the mixture to 0°C. c. Add the desired benzoyl chloride (1.2 equivalents) dropwise. d. Stir the reaction at room temperature for 2-6 hours (monitor by TLC). e. Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous Na2SO4 and concentrate. g. Purify the final benzoyloxy benzophenone product by column chromatography.[3]
Application Note: In Vitro Screening Cascade
A tiered approach is essential for efficiently screening new compounds. The workflow begins with cell-free enzymatic assays, followed by cell-based assays to assess activity in a more complex biological environment.
Caption: A typical drug discovery workflow for evaluating substituted benzophenones as anti-inflammatory agents.
Protocol 4.1: COX-1/COX-2 Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX enzymes. The peroxidase component is activated by the prostaglandin G2 (PGG2) produced by the cyclooxygenase activity. This assay quantifies the rate of appearance of a fluorescent product.[20]
Materials:
-
COX-1 and COX-2 inhibitor screening kits (commercially available)
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare test compounds by diluting them in assay buffer to a range of concentrations.
-
In a 96-well plate, add assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.
-
Immediately measure the fluorescence intensity every minute for 10-20 minutes using an excitation/emission wavelength appropriate for the probe (e.g., ~535/587 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus compound concentration and calculate the IC50 value using non-linear regression analysis.[20][21]
Application Note: In Vivo Efficacy Evaluation
Promising compounds from in vitro screens must be validated in an animal model of acute inflammation.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[22][23] The injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[22][24]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compound formulation
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[25]
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[26]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[22][25]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]
-
Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100. c. Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.
Expected Outcome: An effective anti-inflammatory compound will significantly reduce the increase in paw volume compared to the vehicle-treated group, particularly in the 3-5 hour time frame, which is indicative of prostaglandin inhibition.[22]
Conclusion
The substituted benzophenone scaffold represents a highly promising starting point for the development of novel anti-inflammatory agents. Its synthetic tractability allows for extensive SAR exploration, and its ability to inhibit key targets like COX, LOX, NF-κB, and MAPK pathways provides multiple avenues for therapeutic intervention. By employing a systematic screening cascade, from initial enzymatic assays to robust in vivo models, researchers can effectively identify and optimize potent benzophenone-based drug candidates with the potential for improved efficacy and safety profiles.
References
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de Oliveira, M. F., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. Available at: [Link]
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Shashikanth, S., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Archiv der Pharmazie, 340(6), 287-95. Available at: [Link]
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Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-62. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
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de Oliveira, M. F., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. Available at: [Link]
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Singh, P., & Kaur, M. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(89), 86161-86180. Available at: [Link]
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Folquitto, L. R. dos S., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33, 735-749. Available at: [Link]
-
de Oliveira, M. F., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859. Available at: [Link]
-
de Oliveira, M. F., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. Available at: [Link]
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Folquitto, L. R. dos S., et al. (2022). Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting cox enzymes and promote cyclin e downregulation. Journal of the Brazilian Chemical Society, 33(4). Available at: [Link]
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Bartoń, H. (1979). Synthesis of new benzophenone derivatives with potential antiinflammatory activity. Polish Journal of Pharmacology and Pharmacy, 31(2), 169-74. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]
-
Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402. Available at: [Link]
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Choi, Y., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Ultrasonography, 39(1), 59-67. Available at: [Link]
-
Ottosen, E. R., et al. (2003). Synthesis and Structure−Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity. Journal of Medicinal Chemistry, 46(26), 5651–5662. Available at: [Link]
-
Folquitto, L. R. dos S., et al. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 33(4). Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20063-20078. Available at: [Link]
-
Samy, M. N., et al. (2023). Structural features of benzophenone derivatives and structure–activity. ResearchGate. Available at: [Link]
-
Bauer, J., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Molecules, 25(23), 5621. Available at: [Link]
-
Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PLOS ONE, 18(9), e0290947. Available at: [Link]
-
Al-Henhena, N., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]
-
Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology, 91(4), 512-522. Available at: [Link]
-
ResearchGate. (2023). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. ResearchGate. Retrieved from [Link]
-
Sarikurkcu, C., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(19), 6791. Available at: [Link]
-
Yang, Y., et al. (2014). MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells. Inflammation Research, 63(12), 1039-47. Available at: [Link]
-
Baldwin, A. S. Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 107(3), 241-246. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3,4-Dichloro-3',5'-difluorobenzophenone
An in-depth guide to the purification of 3,4-Dichloro-3',5'-difluorobenzophenone by recrystallization, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a foundational understanding of the principles governing the recrystallization of this compound. This compound, like many halogenated benzophenones, is a key intermediate in pharmaceutical and materials science. Its purity is paramount, as even minor impurities can significantly impact the efficacy, safety, and physical properties of the final product.[1][2][3]
This guide moves beyond a simple set of instructions to address the common and complex challenges encountered in the lab, providing a troubleshooting framework based on first principles.
Part 1: Foundational Principles & Solvent Selection
Why is solvent selection the most critical step in recrystallization?
The success of any recrystallization hinges on the choice of solvent.[4] The fundamental principle of this technique is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[4][5][6] An ideal solvent system will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the this compound when hot, ideally near the solvent's boiling point.[7][8]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.[4]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor after crystallization) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[6][9]
-
Chemical Inertness: The solvent must not react with the compound.[7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7][10]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]
How do I select a starting solvent for this compound?
While specific solubility data for this compound is not extensively published, we can make educated predictions based on its structure and data from analogous compounds like 4,4'-difluorobenzophenone.[11][12] The molecule has a ketone functional group and halogenated aromatic rings, suggesting moderate polarity.
A common rule of thumb is that "like dissolves like."[13][14] Therefore, solvents with moderate polarity are excellent starting points. Given its structure, this compound is expected to be soluble in many organic solvents but poorly soluble in water.[12][15]
Recommended Solvent Screening Protocol:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the test solvent dropwise (0.5 mL increments) at room temperature, agitating after each addition.
-
If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[8]
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves completely when hot, this is a promising candidate solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will yield a high quantity of crystalline precipitate upon cooling.
The following table provides a list of potential solvents to screen, ordered by polarity.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| n-Hexane | 69 | 1.9 | Non-polar. Likely to have low solubility even when hot. May be useful as an anti-solvent.[7] |
| Toluene | 111 | 2.4 | Non-polar aromatic. May show good solubility differential due to aromatic character. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Often a good choice for moderately polar compounds.[13] |
| Acetone | 56 | 21 | Polar aprotic. Good solvent for ketones. Its low boiling point makes it easy to remove.[13] |
| Isopropanol | 82 | 18 | Polar protic. A common and effective recrystallization solvent. |
| Ethanol | 78 | 24.5 | Polar protic. A very common and generally effective solvent for a wide range of compounds.[14] |
| Methanol | 65 | 33 | Polar protic. High polarity; the compound may be too soluble even at room temperature. |
Part 2: Standard Recrystallization Workflow & Troubleshooting
This section details a generalized single-solvent recrystallization procedure and provides a troubleshooting guide for common issues.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate, bringing the solvent to a gentle boil. Add more hot solvent in small portions until the solid just dissolves completely.[8][9] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[4][16]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[5]
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[4][17]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[16][17] Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[4][17] Rapid cooling ("crashing out") can trap impurities.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point (literature mp for similar 4,4'-difluorobenzophenone is 102-108°C).[18]
Part 3: Troubleshooting and FAQs
This section addresses specific issues in a question-and-answer format.
Q1: No crystals have formed after cooling the solution, even in an ice bath. What should I do?
This is a common issue that typically points to one of two problems: excessive solvent use or a supersaturated solution that resists nucleation.[17]
-
Diagnosis & Solution:
-
Reduce Solvent Volume: The most likely cause is that too much solvent was added, preventing the solution from becoming saturated upon cooling.[17] Gently heat the solution to evaporate a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again.
-
Induce Nucleation: If the solution is supersaturated, nucleation needs to be initiated.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[16] The microscopic scratches provide a surface for crystal growth to begin.
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed" crystal will act as a template for other molecules to deposit onto.[16]
-
-
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly with a very high concentration of solute.
-
Diagnosis & Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. Do not place it directly into an ice bath from a high temperature.[17]
-
Lower the Solution's Polarity: If the issue persists, consider a two-solvent (solvent-antisolvent) system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy.[7][19] Add a few drops of the good solvent to clarify, then cool slowly. For this compound, a system like Ethanol/Water or Acetone/Hexane could be effective.[14]
-
Q3: My final product is not pure enough, or the yield is very low. What factors should I investigate?
Poor purity or low yield indicates a suboptimal process. The underlying cause must be identified systematically.
-
Diagnosis & Solution for Poor Purity:
-
Ineffective Impurity Removal: The chosen solvent may have a poor solubility profile for the impurities. Re-evaluate solvent selection.
-
Impurity Co-crystallization: Structurally similar impurities can sometimes incorporate into the crystal lattice, forming a solid solution.[1] This is a difficult problem to solve with simple recrystallization and may require chromatographic purification.
-
Premature Crystallization: If the solution cooled too quickly, impurities might have been trapped within the crystals.[1][17] Re-crystallize the material again, ensuring very slow cooling.
-
Inadequate Washing: Residual mother liquor on the crystal surface contains impurities.[1] Ensure the crystals are washed with fresh, ice-cold solvent during filtration. Using warm solvent will dissolve the product and reduce yield.
-
-
Diagnosis & Solution for Low Yield:
-
Excessive Solvent: As mentioned in Q1, using too much solvent is the most common cause of low yield.
-
Compound is too Soluble: The compound may be too soluble in the chosen solvent, even when cold. Select a less effective (more non-polar) solvent or use a solvent-antisolvent system.
-
Premature Filtration: Transferring the solution to the ice bath too early before complete crystallization at room temperature can reduce yield.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve a significant portion of the product.
-
// No Crystals Path NoCrystals -> TooMuchSolvent [label="Check Saturation"]; TooMuchSolvent [label="Too much solvent used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TooMuchSolvent -> Evaporate [label="Yes"]; Evaporate [label="Action: Evaporate some\nsolvent and re-cool", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TooMuchSolvent -> Induce [label="No"]; Induce [label="Action: Induce nucleation\n(scratch/seed)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Oiling Out Path OilingOut -> Reheat [label="Initial Step"]; Reheat [label="Action: Re-heat to dissolve,\nadd more solvent, cool slowly", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reheat -> StillOils [label="Problem Persists"]; StillOils [label="Action: Switch to a\ntwo-solvent system", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Low Purity Path LowPurity -> CoolingRate [label="Check Process"]; CoolingRate [label="Was cooling too rapid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CoolingRate -> RecrystallizeSlow [label="Yes"]; RecrystallizeSlow [label="Action: Re-crystallize again\nwith very slow cooling", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoolingRate -> CheckWash [label="No"]; CheckWash [label="Was washing adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckWash -> Rewash [label="No"]; Rewash [label="Action: Re-wash with\nice-cold solvent", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckWash -> CheckSolvent [label="Yes"]; CheckSolvent [label="Action: Re-evaluate\nsolvent choice", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot
Part 4: Purity Assessment
After recrystallization, it is essential to verify the purity of the final product.
How can I confirm the purity of my recrystallized product?
Several analytical techniques can be used, with melting point determination being the most common and accessible in a synthesis lab.
-
Melting Point Determination: A pure crystalline solid has a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Compare your experimental melting point to the literature value. An increase in the melting point and a narrowing of the range after recrystallization is a strong indicator of successful purification.[5]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Methods (NMR, IR): For rigorous confirmation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify the presence of any remaining impurities.
References
- Vertex AI Search. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF.
- ACS Publications. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution | Request PDF.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
- Unknown Source. (n.d.). Recrystallization.
- ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet.
- Sigma-Aldrich. (n.d.). 4,4'-Difluorobenzophenone 99 345-92-6.
- Solubility of Things. (n.d.). 4,4'-Difluorobenzophenone.
- Wikipedia. (n.d.). 4,4'-Difluorobenzophenone.
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Technical Support Center: Byproduct Formation in the Synthesis of Polyhalogenated Benzophenones
Welcome to the technical support center for the synthesis of polyhalogenated benzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during these critical synthetic processes. Our goal is to provide you with the in-depth technical insights and practical solutions needed to optimize your reactions, improve yield, and ensure the purity of your target compounds.
Section 1: Isomer Formation - The Primary Challenge in Regioselectivity
One of the most frequent challenges in the synthesis of polyhalogenated benzophenones via Friedel-Crafts acylation is controlling the position of the incoming acyl group, which often leads to a mixture of ortho, meta, and para isomers.[1] Understanding and controlling regioselectivity is paramount for maximizing the yield of the desired product.
FAQ 1: Why am I getting a mixture of dichlorobenzophenone isomers (e.g., 2,4'-, 3,4'-, and 4,4'-) instead of my target 4,4'-isomer?
Root Cause Analysis: The formation of multiple isomers during the Friedel-Crafts acylation of a halogenated benzene is governed by the directing effects of the halogen substituent and the reaction conditions. Halogens are ortho-, para-directing, but deactivating. The electrophilic acylium ion can attack the ortho or para positions of the chlorobenzene ring. While the para-isomer (4,4'-) is often the desired product due to its industrial applications, the ortho-isomer is a common byproduct due to the statistical probability of attack at the two open ortho positions.[1][2]
Troubleshooting & Mitigation Strategies:
-
Catalyst Selection: The choice of Lewis acid catalyst significantly impacts isomer distribution. While aluminum chloride (AlCl₃) is a common and potent catalyst, it can sometimes lead to lower selectivity.[3] Shape-selective catalysts, such as certain types of zeolites (e.g., H-Beta), can enhance the formation of the para-isomer by sterically hindering the formation of the bulkier ortho-isomer within their porous structures.[1][4]
-
Temperature Control: Reaction temperature is a critical parameter. Lower temperatures generally favor the thermodynamically more stable para-isomer. Running the reaction at a controlled temperature, often between 0-10°C during the addition of reactants, can improve the desired isomer ratio.[5] Conversely, higher temperatures can lead to increased formation of undesired isomers and other side products.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting the isomer ratio. Solvents like nitrobenzene have been studied in the benzoylation of chlorobenzene.[2] Experimenting with different solvents, such as 1,2-dichloroethane or carbon disulfide, may offer better selectivity.
Experimental Protocol: Selective Synthesis of 4,4'-Dichlorobenzophenone using a Zeolite Catalyst
This protocol provides a method to enhance the regioselectivity towards the para-isomer.
-
Catalyst Activation: Prior to use, heat-treat the zeolite H-Beta catalyst at 200-400°C to ensure it is anhydrous.[4]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas scrubber, add the activated zeolite catalyst and a suitable solvent like 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add chlorobenzene to the flask. In the dropping funnel, place 4-chlorobenzoyl chloride.
-
Reaction Execution: Cool the reaction mixture in an ice bath. Slowly add the 4-chlorobenzoyl chloride dropwise to the stirred suspension. Maintain the temperature between 0-5°C throughout the addition.
-
Monitoring and Workup: After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Upon completion, filter the solid catalyst. Wash the organic filtrate sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product using GC or NMR to determine the isomer ratio and yield.[1]
Data Summary: Isomer Distribution
| Catalyst | Temperature (°C) | Solvent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| AlCl₃ | 25 | Nitrobenzene | 3-12 | 0.1-4 | 84-97 | [2] |
| Zeolite H-Beta | 100-400 | Various | Lower | Lower | Higher Selectivity | [4] |
Note: Percentages are illustrative and can vary based on precise reaction conditions.
Logical Workflow for Minimizing Isomer Formation
Caption: Troubleshooting flowchart for isomer formation.
Section 2: Byproducts from Reaction Conditions and Starting Materials
Beyond isomerism, a range of other byproducts can emerge due to suboptimal reaction conditions or impurities in the starting materials. Addressing these requires careful attention to experimental setup and reagent quality.
FAQ 2: My reaction is producing a dark, tarry substance, and the yield of the desired benzophenone is low. What's happening?
Root Cause Analysis: The formation of dark, tar-like materials is often a sign of side reactions, such as polymerization or decomposition, which can be caused by several factors:
-
Excessive Heat: High local temperatures can cause the reactants or products to degrade.[5] The Friedel-Crafts reaction is exothermic, and poor temperature control can lead to a runaway reaction.
-
Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1][6] Water will hydrolyze the catalyst, rendering it inactive and producing HCl, which can promote side reactions.[4][6] It can also lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which is unreactive under these conditions.[4]
-
Impure Starting Materials: Impurities in the halogenated benzene or acyl chloride can lead to the formation of colored byproducts.[1]
Troubleshooting & Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[1][6]
-
Controlled Reagent Addition: Add the Lewis acid catalyst portion-wise to the solvent and substrate mixture at a low temperature (e.g., 0°C). Similarly, add the acyl chloride dropwise to maintain control over the reaction exotherm.[6]
-
Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.[6] This prevents localized overheating and ensures the catalyst is well-dispersed.
-
High-Purity Reagents: Use distilled or high-purity grade starting materials to minimize the introduction of interfering impurities.[1]
FAQ 3: I'm observing polyacylation byproducts. Isn't the product supposed to be deactivated?
Root Cause Analysis: While it is true that the benzophenone product is deactivated towards further electrophilic substitution, making polyacylation less common than in Friedel-Crafts alkylation, it is not impossible.[7] If the reaction conditions are too harsh (e.g., high temperature, large excess of a highly reactive acylating agent and catalyst), a second acyl group can be added to the aromatic ring, typically directed to the meta position of the other ring.
Troubleshooting & Mitigation Strategies:
-
Stoichiometry Control: Use a precise molar ratio of reactants. A slight excess of the aromatic substrate relative to the acylating agent can help minimize polyacylation.
-
Milder Conditions: Avoid excessively high temperatures and prolonged reaction times once the starting material has been consumed (as monitored by TLC or GC).
Byproduct Identification Workflow
Caption: Analytical workflow for byproduct identification.
Section 3: Purification Challenges
Even after optimizing the reaction, the removal of closely related byproducts can be challenging.
FAQ 4: How can I effectively purify my target polyhalogenated benzophenone from isomeric and other byproducts?
Root Cause Analysis: Isomers of polyhalogenated benzophenones often have very similar physical properties (e.g., boiling points, solubility), which makes their separation difficult.[1] If the product appears as an oil instead of a solid, it's a strong indication of impurities depressing the melting point.[1]
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid benzophenones. The key is to find a suitable solvent or solvent system where the desired isomer has lower solubility than the impurities, especially at lower temperatures. Common solvents include hexane, toluene, ethanol, or mixtures thereof.[8] Multiple recrystallizations may be necessary to achieve high purity.
-
Column Chromatography: For difficult separations or for isolating small quantities of material, silica gel column chromatography can be employed. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate gradients) is required to achieve good separation.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. However, this is often less effective for separating close-boiling isomers.
General Purification Protocol (Post-Workup)
-
Crude Product Isolation: After the aqueous workup, ensure the crude product is completely dry and free of residual solvent.
-
Solvent Screening for Recrystallization:
-
Take small aliquots of the crude material in test tubes.
-
Add small amounts of different solvents (e.g., ethanol, isopropanol, hexane, toluene) and heat to dissolve.
-
Allow the solutions to cool slowly to room temperature, then in an ice bath.
-
Observe which solvent yields the best crystal formation and leaves visible impurities in the mother liquor.
-
-
Bulk Recrystallization:
-
Dissolve the entire batch of crude product in a minimum amount of the chosen hot solvent.
-
If colored impurities persist, you may add a small amount of activated carbon and hot-filter the solution.
-
Allow the solution to cool slowly to induce crystallization. Rapid cooling can trap impurities.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purity Check: Analyze the purified product by HPLC, GC, or melting point determination to confirm its purity. Repeat the recrystallization if necessary.
References
- BenchChem. (n.d.). Minimizing isomer formation in dichlorobenzophenone synthesis.
- Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Journal of the Mexican Chemical Society. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
-
Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,4'-dichlorobenzophenone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Versatile Role of 2,4'-Dichlorobenzophenone in Organic Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (1991). JPH03206062A - Method for producing 4,4'-dichlorobenzophenone.
-
Journal of the Mexican Chemical Society. (n.d.). View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Retrieved from [Link]
-
Semantic Scholar. (2018). Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. Retrieved from [Link]
- Google Patents. (2012). CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone.
-
Journal of the American Chemical Society. (1976). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]
-
OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Analytical Methods. (2017). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzohydrol. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Retrieved from [Link]
Sources
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- 3. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone - Google Patents [patents.google.com]
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- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. 2,5-Dichlorobenzophenone | 16611-67-9 [chemicalbook.com]
Technical Support Center: Characterization of Impurities in 3,4-Dichloro-3',5'-difluorobenzophenone Synthesis
Welcome to the technical support center for the synthesis of 3,4-dichloro-3',5'-difluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize impurities that may arise during this critical synthesis. Our goal is to provide you with the expertise and practical guidance needed to ensure the purity and quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities observed during the Friedel-Crafts acylation synthesis of this compound, and what causes their formation?
A1: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction between 1,2-dichlorobenzene and 3,5-difluorobenzoyl chloride, often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While this is a robust reaction, several common impurities can arise. Understanding their origin is key to minimizing their formation.
Common Impurities and Their Origins:
-
Isomeric Products: The primary cause of isomeric impurities is the competing acylation at different positions on the 1,2-dichlorobenzene ring. While the desired product is the 3,4-dichloro isomer, acylation can also occur at other positions, leading to the formation of 2,3-dichloro-3',5'-difluorobenzophenone and other isomers. The regioselectivity of the Friedel-Crafts reaction is influenced by the directing effects of the chloro groups and the reaction conditions.
-
Over-acylation or Di-acylation Products: Under forcing reaction conditions (e.g., high temperature, prolonged reaction time, or excess acylating agent), a second acylation can occur on the benzophenone product, leading to di-acylated impurities.[3]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 1,2-dichlorobenzene and 3,5-difluorobenzoyl chloride in the final product mixture.
-
Hydrolysis Products: The acylating agent, 3,5-difluorobenzoyl chloride, is susceptible to hydrolysis, especially in the presence of atmospheric moisture, which can lead to the formation of 3,5-difluorobenzoic acid. This can complicate the work-up and purification process.
Troubleshooting Formation of Isomeric Impurities:
The formation of isomeric impurities is often the most challenging aspect to control. The directing effects of the two chloro groups on the 1,2-dichlorobenzene ring are not strongly differentiated, leading to a mixture of products.
-
Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the Friedel-Crafts acylation. Running the reaction at or below room temperature may favor the formation of the desired 3,4-dichloro isomer.
-
Catalyst Choice and Stoichiometry: The choice of Lewis acid catalyst and its stoichiometry can influence the product distribution. While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored for potentially higher selectivity. Careful control of the catalyst amount is also crucial.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are typically used for Friedel-Crafts reactions.
Below is a diagram illustrating the primary reaction and the formation of a common isomeric impurity.
Caption: Synthetic pathway and competing impurity formation.
Q2: How can I effectively separate and quantify the main product from its isomers using High-Performance Liquid Chromatography (HPLC)?
A2: HPLC is the primary analytical technique for separating and quantifying this compound from its closely related isomers. A well-developed HPLC method is crucial for accurate purity assessment.[4][5]
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: A reversed-phase C18 column is typically the best starting point.[4][6] For enhanced separation of halogenated isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can also be effective.[4][6] Look for a high-purity silica column with a particle size of 3.5 µm or 5 µm and dimensions of approximately 4.6 x 150 mm.[6]
-
Mobile Phase Selection: A gradient elution is generally required to achieve good separation of the isomers.
-
Gradient Elution Program: Start with a higher proportion of the aqueous phase and gradually increase the organic phase. A typical starting gradient might be:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30 | 60 | 40 |
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point.[7] Maintaining a constant column temperature, for example, at 30 °C, will ensure reproducible retention times.
-
Detection: A UV detector set at a wavelength where all components have significant absorbance is recommended. Based on the benzophenone structure, a wavelength around 254 nm is a good starting point.[7] A photodiode array (PDA) detector is even more beneficial as it can provide UV spectra for each peak, aiding in peak identification and purity assessment.
-
Sample Preparation: Dissolve a known amount of your crude or purified product in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Quantification: For accurate quantification, a reference standard of this compound is required. A calibration curve should be prepared using at least five different concentrations of the standard. The percentage of impurities can then be calculated based on the area under the curve for each peak relative to the main product peak.
Q3: I have an unknown peak in my GC-MS analysis. What is the most logical workflow to identify this impurity?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown volatile and semi-volatile impurities.[8][9] A systematic approach is key to confident identification.
Workflow for Unknown Impurity Identification using GC-MS:
Caption: GC-MS workflow for unknown impurity identification.
Detailed Steps:
-
Analyze the Mass Spectrum:
-
Molecular Ion (M⁺): Identify the molecular ion peak, which is the peak with the highest mass-to-charge ratio (m/z) and represents the intact molecule. This will give you the molecular weight of the impurity.
-
Isotopic Pattern: The presence of chlorine atoms will result in a characteristic isotopic pattern. For a compound with two chlorine atoms, you will see peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. This is a strong indicator of a dichloro-substituted compound.
-
Fragmentation Pattern: Analyze the major fragment ions. For benzophenone-type structures, common fragmentations include the loss of the substituted phenyl groups and the carbonyl group. For example, you might see fragments corresponding to [C₆H₃Cl₂]⁺, [C₆H₃F₂]⁺, and [C₆H₃F₂CO]⁺.
-
-
Propose Putative Structures: Based on the molecular weight, isotopic pattern, and fragmentation, propose possible structures for the impurity. Consider the common impurities mentioned in Q1.
-
Compare with Known Data: Search spectral libraries (e.g., NIST) for a match with your experimental mass spectrum. Also, compare the retention time and mass spectrum with those of any available reference standards for suspected impurities.
-
Confirmation: The most definitive way to confirm the identity of an impurity is to synthesize or purchase a reference standard of the proposed structure and compare its GC-MS data (retention time and mass spectrum) with that of the unknown peak.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy help in distinguishing between the different isomers of dichloro-difluorobenzophenone?
A4: Absolutely. ¹H NMR and ¹⁹F NMR are invaluable for distinguishing between isomers, as the chemical shifts and coupling patterns of the protons and fluorine atoms are highly sensitive to their positions on the aromatic rings.[10][11][12]
¹H NMR Spectroscopy:
-
This compound (Desired Product): You would expect to see three distinct signals in the aromatic region for the dichlorophenyl ring and two signals for the difluorophenyl ring. The coupling patterns (e.g., doublets, doublet of doublets) will be characteristic of the substitution pattern.
-
2,3-Dichloro-3',5'-difluorobenzophenone (Isomer): This isomer will also show a distinct set of signals in the aromatic region, but the chemical shifts and coupling constants will differ from the desired 3,4-isomer due to the different electronic environment of the protons.[10][11]
¹⁹F NMR Spectroscopy:
-
This is a very powerful technique as the chemical shifts of the fluorine atoms are highly sensitive to their environment. The two fluorine atoms in the 3',5'-difluorophenyl ring will give a single signal in the ¹⁹F NMR spectrum if the molecule is symmetrical. However, the exact chemical shift can be subtly influenced by the substitution pattern on the other ring, potentially allowing for differentiation between isomers.
Data Summary for Isomer Differentiation:
| Isomer | Expected ¹H NMR Signals (Aromatic Region) | Key Differentiating Features |
| 3,4-Dichloro- | Signals for H-2, H-5, H-6 on the dichlorophenyl ring. | Characteristic coupling patterns and chemical shifts due to the para and meta relationships of the chloro groups to the protons. |
| 2,3-Dichloro- | Signals for H-4, H-5, H-6 on the dichlorophenyl ring. | Different coupling patterns and chemical shifts compared to the 3,4-isomer due to the ortho and meta relationships of the chloro groups. |
For definitive structural elucidation, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, and between protons and fluorine atoms.[13]
References
-
NMR Analysis of Substituted Benzophenones. Oregon State University. [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Double Acylation Product in the SnCl4-promoted Reaction of 4,5-Dichlorocyclopent-4-en-1,3-dione with 1,3,5-Trimethoxybenzene. ResearchGate. [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Sci-Hub. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
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- 12. creative-biostructure.com [creative-biostructure.com]
- 13. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
Stability of 3,4-Dichloro-3',5'-difluorobenzophenone under acidic and basic conditions
Welcome to the technical support center for 3,4-Dichloro-3',5'-difluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. The information herein is curated to ensure scientific integrity and is grounded in established principles of organic chemistry and analytical science.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound under typical laboratory conditions?
A1: this compound, like other benzophenone derivatives, is generally a stable compound under normal laboratory conditions (ambient temperature, neutral pH, protected from light).[1] However, as a halogenated aromatic ketone, its stability can be compromised by exposure to harsh conditions such as strong acids, strong bases, oxidizing agents, and high-intensity light.[2] For routine storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dark, and dry place.
Q2: How is this compound expected to behave under acidic conditions?
A2: Under strongly acidic conditions, particularly at elevated temperatures, this compound may be susceptible to hydrolysis. The carbonyl group can be protonated, making it more susceptible to nucleophilic attack by water. However, the electron-withdrawing effects of the four halogen atoms on the aromatic rings may slightly reduce the basicity of the carbonyl oxygen, potentially slowing down the rate of acid-catalyzed hydrolysis compared to non-halogenated benzophenone. Significant degradation is generally expected only under forced conditions (e.g., refluxing in strong acid).
Q3: What is the likely stability of this compound under basic conditions?
A3: In the presence of strong bases, this compound is also at risk of hydrolysis. The mechanism would involve nucleophilic attack of a hydroxide ion on the carbonyl carbon. While benzophenones are generally quite stable, prolonged exposure to concentrated base, especially with heating, can lead to degradation. The resulting products would likely be the corresponding benzoate and substituted benzene derivatives.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways under hydrolytic (acidic or basic) conditions are expected to involve the cleavage of the ketone C-C bonds, leading to the formation of 3,4-dichlorobenzoic acid and 3,5-difluorobenzene (or their corresponding salts). Under photolytic conditions, degradation may proceed via radical mechanisms, potentially leading to dehalogenation and the formation of hydroxylated derivatives.[3] Oxidative stress could lead to the formation of various oxygenated products.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and analysis of this compound.
Guide 1: HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.- Sample solvent incompatible with the mobile phase. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol interactions.- Use a column with a highly inert stationary phase.- Dissolve the sample in the mobile phase whenever possible. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- System leaks. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[4]- Check for leaks in fittings and pump seals.[5] |
| Ghost Peaks | - Contamination of the mobile phase, injector, or column.- Carryover from previous injections. | - Use high-purity solvents.- Implement a needle wash step in the autosampler method.- Flush the column with a strong solvent.[6] |
| Low Signal Intensity | - The compound may have a poor chromophore for the selected UV wavelength.- Sample degradation in the vial or during analysis. | - Determine the UV maximum of the compound and set the detector accordingly.- Ensure sample solvent is appropriate and samples are fresh.- Check for on-column degradation. |
Guide 2: GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | - Active sites in the GC inlet liner or the front of the column.- Column overload. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Reduce the injection volume or sample concentration.[7] |
| No or Low Signal | - Thermal degradation of the analyte in the hot injector.- Leaks in the GC-MS system. | - Optimize the injector temperature; a lower temperature may prevent degradation.- Perform a leak check, especially around the injector septum and column fittings.[1] |
| Irreproducible Peak Areas | - Inconsistent injection volume.- Sample evaporation from vials. | - Check the autosampler syringe for air bubbles.- Use appropriate vial caps and septa to prevent evaporation.[7] |
| Baseline Noise or Drift | - Column bleed at high temperatures.- Contaminated carrier gas. | - Use a low-bleed GC column suitable for MS.- Ensure high-purity carrier gas and use appropriate gas purifiers.[8] |
Experimental Protocols
The following protocols are designed as a starting point for investigating the stability of this compound under forced degradation conditions. It is recommended to first perform a preliminary experiment to determine the appropriate conditions to achieve 5-20% degradation.[3]
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for a specified duration (e.g., 2, 4, 8, 12, and 24 hours).
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for a specified duration.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and subjecting it to the same temperature conditions.
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[2]
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
Analyze the sample at various time points.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Hypothetical Degradation Pathway under Hydrolysis
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Regioselectivity of Friedel-Crafts Acylation for Substituted Benzenes
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of regioselectivity in Friedel-Crafts acylation of substituted benzenes. Our goal is to empower you with the knowledge to optimize your reactions, maximize yields of the desired isomer, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the Friedel-Crafts acylation of substituted benzenes?
A1: The regioselectivity of Friedel-Crafts acylation is predominantly controlled by a combination of electronic and steric effects of the substituent already present on the benzene ring.
-
Electronic Effects: Electron-donating groups (EDGs), such as methoxy (-OCH₃) and alkyl groups (-CH₃), activate the aromatic ring towards electrophilic attack and direct the incoming acyl group to the ortho and para positions.[1][2] This is because the carbocation intermediate (the arenium ion) formed during ortho/para attack is stabilized by resonance involving the lone pairs of the activating group.[1][2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl groups deactivate the ring, making the reaction much slower and directing acylation to the meta position.[3]
-
Steric Effects: The size of both the substituent on the ring and the incoming acyl group can significantly influence the ratio of ortho to para products.[3] Bulky substituents will hinder attack at the adjacent ortho positions, leading to a preference for the less sterically crowded para position.[3][4]
Q2: Why is the para product often favored over the ortho product, even with activating, ortho, para-directing groups?
A2: The preference for the para product is primarily due to steric hindrance.[3] The acyl group and the Lewis acid catalyst complex are often bulky, making approach to the ortho positions, which are adjacent to the existing substituent, more difficult. The para position, being on the opposite side of the ring, is more accessible. For example, in the acylation of anisole, the para product is significantly favored over the ortho product.[1][5]
Q3: Can I perform a Friedel-Crafts acylation on a benzene ring with a strongly deactivating group?
A3: Generally, Friedel-Crafts acylation is not successful with strongly deactivated aromatic rings, such as those containing nitro, cyano, or multiple halogen substituents.[3][6] The electron-withdrawing nature of these groups makes the ring too electron-poor to be attacked by the acylium ion electrophile.[3]
Q4: Does the choice of Lewis acid catalyst affect regioselectivity?
A4: While the directing effect of the ring's substituent is the primary determinant, the choice of Lewis acid can have a modest impact on the ortho/para ratio.[3] Milder Lewis acids may sometimes offer slightly different selectivities compared to the more common and highly reactive aluminum chloride (AlCl₃).[7] Additionally, alternative catalysts like zeolites can offer shape selectivity, favoring the formation of the para isomer due to the constraints of their porous structure.[8]
Troubleshooting Guides
Here we address specific issues you may encounter during your experiments and provide actionable solutions.
Problem 1: My reaction yields a mixture of ortho and para isomers, but I need to maximize the para product.
Q: I'm acylating toluene and getting a significant amount of the ortho isomer alongside my desired para product. How can I improve the selectivity for the para position?
A: This is a common challenge. Here’s a systematic approach to favor the formation of the para isomer:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can enhance selectivity.[7][9] Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered para isomer.[7]
-
Use a Bulkier Acylating Agent: If your synthesis allows, using a bulkier acylating agent can increase steric hindrance around the ortho positions, thus favoring the para position.[9]
-
Optimize the Catalyst: While AlCl₃ is a common choice, you might explore milder Lewis acids. In some cases, solid acid catalysts like zeolites can provide excellent para-selectivity due to their shape-selective nature.[8]
-
Solvent Selection: The choice of solvent can influence the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide are often used and can favor the formation of the less sterically hindered product.[9]
Problem 2: I am observing polysubstitution, with more than one acyl group being added to the ring.
Q: I'm working with a highly activated aromatic ring, and I'm getting diacylated products. How can I promote monoacylation?
A: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the introduced acyl group is deactivating, it can still occur with highly activated rings.[3][10] Here’s how to address it:
-
Control Stoichiometry: Ensure you are not using a large excess of the acylating agent or the Lewis acid catalyst. Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.
-
Reverse Addition: Try adding the aromatic substrate slowly to the mixture of the acylating agent and Lewis acid. This ensures that the acylating agent is always in excess relative to the unreacted aromatic substrate, reducing the chance of the monoacylated product reacting further.
-
Deactivating Effect: Remember that the first acylation deactivates the ring, making a second acylation less favorable.[3][10] If you are still observing diacylation, it suggests your reaction conditions might be too harsh. Consider lowering the temperature and reaction time.
Problem 3: The reaction is not proceeding, or the yield is very low.
Q: I'm trying to acylate a moderately deactivated ring (e.g., halobenzene), and the reaction is sluggish with poor yield. What can I do?
A: Low reactivity can be a significant hurdle. Here are some troubleshooting steps:
-
Catalyst Activity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[3][11] Ensure you are using anhydrous conditions, including dry glassware and solvents, and a fresh, high-quality Lewis acid.[3]
-
Sufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[3][12] Using only a catalytic amount may not be sufficient.
-
Increase Reaction Temperature: For less reactive substrates, a moderate increase in temperature may be necessary to overcome the activation energy.[3] However, monitor the reaction closely, as higher temperatures can also lead to side reactions.[9]
-
Choice of Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride, switching to the corresponding acyl chloride might improve the reaction rate.
Isomer Distribution under Various Conditions
The following table provides a general overview of expected isomer distributions for the acylation of common substituted benzenes. Note that actual ratios can vary based on specific reaction conditions.
| Aromatic Substrate | Substituent | Directing Effect | Typical Major Product | Factors Influencing Isomer Ratio |
| Toluene | -CH₃ (Alkyl) | ortho, para-directing, Activating | para | Steric hindrance from the methyl group favors para substitution.[13] |
| Anisole | -OCH₃ (Alkoxy) | ortho, para-directing, Strongly Activating | para | Strong electronic activation, but sterics strongly favor the para isomer.[1][5] |
| Chlorobenzene | -Cl (Halo) | ortho, para-directing, Deactivating | para | The deactivating nature slows the reaction, and sterics favor the para position. |
| Nitrobenzene | -NO₂ (Nitro) | meta-directing, Strongly Deactivating | No reaction | The ring is too deactivated for Friedel-Crafts acylation to occur.[3] |
Experimental Protocol: Regioselective Acylation of Toluene
This protocol outlines a general procedure for the Friedel-Crafts acylation of toluene with acetyl chloride, aiming for high para-selectivity.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a drying tube
-
Addition funnel
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.
-
In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.[13]
-
Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the addition funnel.
-
Once the acetyl chloride addition is complete, add toluene (1.0 equivalent), also dropwise, over a period of 15-20 minutes, maintaining the temperature at 0 °C.[13]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding crushed ice, followed by cold water.
-
Separate the organic layer, wash with a dilute HCl solution, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product mixture (containing ortho and para isomers) by column chromatography or recrystallization to isolate the desired p-methylacetophenone.
Mechanistic Considerations and Decision Workflow
The regiochemical outcome of a Friedel-Crafts acylation is a result of the interplay between the electronic nature of the substituent and steric factors. The following diagram illustrates the decision-making process for predicting the major product.
Caption: Decision workflow for predicting the major isomer in Friedel-Crafts acylation.
References
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Department of Chemistry.
- BenchChem.
- BenchChem.
- BenchChem.
- BenchChem.
- University of California, Davis.
- Wilkinson, M. C., Saez, F., & Hon, W. L. (E.).
- ACS Publications.
- Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. (2020).
- El-Abbassi, A., Kiai, H., Hoinkis, J., & Hafidi, A. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 5(1), 57-66.
- StudySmarter.
- Semantic Scholar.
- BenchChem.
- Wikipedia. Friedel–Crafts reaction.
- ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022).
- YouTube.
- ResearchGate.
- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011).
- ACS Publications. A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. (2013).
- ResearchGate.
- LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- National Institutes of Health.
- Sigma-Aldrich.
- ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
- YouTube.
- Course Hero.
- BenchChem.
- TutorChase.
- YouTube.
- Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018).
- ResearchGate.
- Chemistry Steps.
- Chad's Prep.
- BenchChem.
- Master Organic Chemistry. EAS Reactions (3)
- NCERT. Amines.
- Scribd.
- Journal of the American Chemical Society. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. (1971).
- ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (1996).
- ACS Nano. Intermolecular Hydrogen Bonding Mediated Micropore Activation and Structure Disorder in Hard Carbon for High-Capacity Sodium Storage. (2024).
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- 13. youtube.com [youtube.com]
Removal of unreacted starting materials in benzophenone synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the removal of unreacted starting materials and byproducts during the synthesis of benzophenone. The information provided herein is grounded in established chemical principles and validated purification methodologies to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My crude benzophenone product is a yellow oil and won't solidify. What is the likely cause?
A1: This is a common issue often indicative of residual unreacted starting materials or solvent. Unreacted benzene or other aromatic solvents can act as an impurity, depressing the melting point of the benzophenone and preventing crystallization. The presence of oily byproducts from side reactions can also contribute to this problem.[1] A preliminary purity assessment using Thin Layer Chromatography (TLC) can help identify the presence of starting materials.[2]
Q2: How can I effectively remove the aluminum chloride (AlCl₃) catalyst after a Friedel-Crafts acylation?
A2: The most common and effective method is to quench the reaction mixture by carefully pouring it over crushed ice, often with the addition of concentrated hydrochloric acid.[3][4] This procedure hydrolyzes the aluminum chloride and its complex with benzophenone, partitioning the resulting aluminum salts into the aqueous layer. Using dilute HCl is often preferred as it helps to keep the aluminum salts dissolved, preventing the formation of gelatinous aluminum hydroxide precipitates which can complicate extraction.[5]
Q3: What is the best way to remove unreacted benzoyl chloride from my reaction mixture?
A3: Unreacted benzoyl chloride can be removed during the aqueous workup. It will hydrolyze to benzoic acid upon contact with water.[6] A subsequent wash of the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the benzoic acid into its water-soluble sodium salt, which can then be easily separated in the aqueous phase.[7]
Q4: I've performed the aqueous workup, but I still suspect the presence of starting materials. What are the next steps for purification?
A4: Following a thorough aqueous workup, the two most effective methods for purifying crude benzophenone are recrystallization and vacuum distillation.[4][8] The choice between these methods will depend on the nature and boiling points of the remaining impurities.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges in benzophenone synthesis.
Issue 1: Residual Aluminum Chloride Catalyst
Residual aluminum chloride can lead to product degradation and interfere with subsequent reactions. Proper quenching and washing are crucial for its complete removal.
-
Troubleshooting:
-
Emulsion Formation: Emulsions can form during the aqueous wash, especially if a basic quench was used.[5] To break an emulsion, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[5] Filtering the mixture through a pad of Celite® can also be effective.[5]
-
Gelatinous Precipitate: If a gelatinous precipitate of aluminum hydroxide forms, it can be difficult to filter and may trap the product.[5] Acidifying the aqueous layer with HCl can help to redissolve this precipitate.[5]
-
Issue 2: Unreacted Benzoyl Chloride and Benzene
These are common impurities, especially if the reaction did not go to completion.
-
Troubleshooting Workflow:
Caption: Workflow for removing benzoyl chloride and benzene.
Purification Protocols
Recrystallization is an effective method for purifying solid compounds based on differences in solubility.[9][10]
-
Step-by-Step Methodology:
-
Solvent Selection: A suitable solvent for recrystallizing benzophenone is a mixture of ethanol and water, or petroleum ether.[11] The ideal solvent should dissolve benzophenone well at high temperatures but poorly at low temperatures.[10]
-
Dissolution: Place the crude benzophenone in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[2]
-
-
Quantitative Data: Common Recrystallization Solvents for Benzophenone
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Good for forming well-defined crystals. | Requires careful addition of water to induce crystallization. |
| Petroleum Ether | Low boiling point, easy to remove. | Highly flammable. |
| Ligroin | Effective for removing oily impurities.[13] | Flammable. |
Vacuum distillation is ideal for separating liquids with different boiling points and is particularly useful for high-boiling compounds like benzophenone, as it allows for distillation at a lower temperature, preventing decomposition.[14]
-
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[2]
-
Sample Loading: Place the crude benzophenone and a stir bar into the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.[2]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle.[2] Benzene and other low-boiling impurities will distill first.
-
Collecting Fractions: As the temperature rises, the benzophenone will begin to distill. Collect the fraction that distills at the boiling point of benzophenone at the recorded pressure (e.g., 187-190°C at 15 mmHg).[3][8]
-
Cooling: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[2]
-
-
Quantitative Data: Boiling Points at Reduced Pressure
| Pressure (mmHg) | Boiling Point of Benzophenone (°C) |
| 15 | 187-190[3][8] |
| 1-2 | 122-124[15] |
| Atmospheric | 305.4 |
Logical Relationships in Purification
The choice of purification method is dictated by the physical properties of the impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
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- 13. prepchem.com [prepchem.com]
- 14. Purification [chem.rochester.edu]
- 15. Sciencemadness Discussion Board - Preparation of Benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H, 13C, and 19F NMR Analysis of 3,4-Dichloro-3',5'-difluorobenzophenone
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H, 13C, and 19F NMR spectra of 3,4-Dichloro-3',5'-difluorobenzophenone, a halogenated benzophenone derivative. As a class of compounds, benzophenones are widely used as building blocks in organic synthesis and are present in various biologically active molecules.[1] The introduction of halogen atoms significantly influences their electronic properties and, consequently, their NMR spectra.
This guide is designed for researchers, scientists, and drug development professionals, providing not only a predicted spectral analysis but also a comparative study with a structurally similar analogue, 3,4-dichloro-4'-fluorobenzophenone. By understanding the subtle yet significant effects of halogen substitution patterns, researchers can gain deeper insights into the structure-property relationships of these important molecules.
Theoretical Framework: Predicting the NMR Landscape
The structure of this compound presents a fascinating case for NMR analysis. The molecule consists of two substituted aromatic rings linked by a carbonyl group. The dichlorinated ring is an ABCD spin system, while the difluorinated ring presents a simpler, more symmetrical spin system. The presence of electronegative chlorine and fluorine atoms is expected to deshield the nearby protons and carbons, shifting their signals downfield in the NMR spectrum.[2]
Key Predictive Insights:
-
¹H NMR: The aromatic protons on both rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm.[3] The protons on the dichlorinated ring will exhibit a more complex splitting pattern due to the lack of symmetry. The protons on the difluorinated ring will show simpler splitting, influenced by both proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbonyl carbon will be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will resonate in the typical range of 110-140 ppm. The carbons directly bonded to chlorine and fluorine will experience significant downfield shifts. Furthermore, the carbons in the fluorinated ring will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.).[4]
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to give a single resonance. This signal will be split by the neighboring protons. The chemical shift of fluorine is highly sensitive to its electronic environment.[5][6] Long-range couplings, including through-space F-F interactions in similar molecules, can provide valuable conformational information.[7][8][9][10][11]
Experimental Protocol: A Validated Approach
The following protocol outlines a standardized procedure for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[12]
-
Concentration: For a small molecule with a molecular weight around 300-400 g/mol , a concentration of 10-20 mg/mL is generally sufficient for ¹H and ¹³C NMR.[12][13] For ¹⁹F NMR, a lower concentration may be adequate due to the high sensitivity of the ¹⁹F nucleus.[5]
-
Procedure:
Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -50 to -250 ppm (relative to CFCl₃).[16]
-
Number of scans: 16-64.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).[17]
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space interactions between ¹H and ¹⁹F.[5]
-
Data Processing
The acquired Free Induction Decay (FID) signals should be processed using appropriate NMR software such as Topspin, Mnova, or Spinworks.[18][19][20] This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Predicted and Comparative Spectral Data
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| H-2' | ~7.4-7.6 | Triplet | |
| H-4' | ~7.2-7.4 | Triplet of triplets | |
| H-6' | ~7.4-7.6 | Triplet | |
| H-2 | ~7.9-8.1 | Doublet | |
| H-5 | ~7.7-7.9 | Doublet of doublets | |
| H-6 | ~7.6-7.8 | Doublet |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |
| C=O | ~193-195 | Singlet | |
| C-3', C-5' | ~161-163 | Doublet (¹JCF) | |
| C-1' | ~138-140 | Triplet (²JCF) | |
| C-4' | ~115-117 | Triplet (²JCF) | |
| C-2', C-6' | ~112-114 | Doublet (³JCF) | |
| C-1 | ~137-139 | Singlet | |
| C-3 | ~133-135 | Singlet | |
| C-4 | ~131-133 | Singlet | |
| C-5 | ~130-132 | Singlet | |
| C-2 | ~129-131 | Singlet | |
| C-6 | ~127-129 | Singlet |
Comparative ¹H and ¹³C NMR Data for 3,4-dichloro-4'-fluorobenzophenone[21]
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| H-2', H-6' | ~7.8-8.0 | Doublet of doublets | |
| H-3', H-5' | ~7.1-7.3 | Doublet of doublets | |
| H-2 | ~7.9-8.1 | Doublet | |
| H-5 | ~7.7-7.9 | Doublet of doublets | |
| H-6 | ~7.6-7.8 | Doublet |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |
| C=O | ~194 | Singlet | |
| C-4' | ~165 | Doublet (¹JCF) | |
| C-1' | ~133 | Doublet (⁴JCF) | |
| C-2', C-6' | ~132 | Doublet (³JCF) | |
| C-3', C-5' | ~115 | Doublet (²JCF) | |
| C-1 | ~138 | Singlet | |
| C-3 | ~133 | Singlet | |
| C-4 | ~131 | Singlet | |
| C-5 | ~130 | Singlet | |
| C-2 | ~129 | Singlet | |
| C-6 | ~127 | Singlet |
Discussion and Comparative Analysis
The comparison between the predicted spectra of this compound and the data for 3,4-dichloro-4'-fluorobenzophenone highlights the influence of the fluorine substitution pattern.
-
Symmetry: The symmetrical 3',5'-difluoro substitution results in fewer unique signals in both the ¹H and ¹³C NMR spectra compared to the monosubstituted 4'-fluoro analogue.
-
¹H NMR: The protons on the difluorinated ring of the target molecule are expected to show more complex splitting due to coupling with two fluorine atoms.
-
¹³C NMR: The carbon-fluorine coupling patterns will be a key diagnostic feature. In the target molecule, C-1' and C-4' will appear as triplets due to coupling to two equivalent fluorine atoms, whereas in the 4'-fluoro analogue, these carbons show as doublets.
-
¹⁹F NMR: For this compound, a single fluorine resonance is predicted, which will be a triplet due to coupling with the two ortho protons (H-2' and H-6'). The presence of a through-space coupling between the two fluorine atoms is unlikely due to their large separation.
Molecular Structure and Key NMR Interactions
Caption: Key NMR interactions in the target molecule.
Conclusion
The comprehensive 1H, 13C, and 19F NMR analysis of this compound provides a powerful toolkit for its unambiguous structural confirmation. By leveraging predictive principles and comparative data from structurally related compounds, researchers can confidently assign the observed spectral features. The distinct patterns arising from the halogen substituents, particularly the fluorine atoms, serve as unique fingerprints for this molecule. This guide provides a robust framework for the analysis of this and other halogenated benzophenones, underscoring the indispensable role of multinuclear NMR spectroscopy in modern chemical and pharmaceutical research.
References
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Orton, H. W., Stanfield, R. L., & Gronenborn, A. M. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19598. [Link]
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Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). Journal of the American Chemical Society, 143(46), 19587–19598. [Link]
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Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. (2018). The Journal of Physical Chemistry A, 122(18), 4585–4593. [Link]
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NMR Software | Processing, Prediction, and Assignment. (n.d.). ACD/Labs. Retrieved January 17, 2026, from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved January 17, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 17, 2026, from [Link]
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Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). Journal of the American Chemical Society, 143(46), 19587–19598. [Link]
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NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. (2005). Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 17, 2026, from [Link]
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NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County. Retrieved January 17, 2026, from [Link]
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved January 17, 2026, from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 17, 2026, from [Link]
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Spectroscopy Tutorial: Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link]
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Cl-37,Cl-35 isotope effects on F-19 and C-13 chemical shifts of chlorofluoro- and hydrochlorofluorocarbons. (2000). Magnetic Resonance in Chemistry, 38(4), 231-234. [Link]
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Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (2015). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Fluorine NMR. (n.d.). Retrieved January 17, 2026, from [Link]
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Kazimierczuk, K., & Shchukina, A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 58(27), 4349–4352. [Link]
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Benzophenone (NP0001390). (2012, September 11). NP-MRD. Retrieved January 17, 2026, from [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Chemical Science, 9(18), 4319–4325. [Link]
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NMR Analysis of Substituted Benzophenones Analysis Guide. (2014, March 9). Oregon State University. Retrieved January 17, 2026, from [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dichloro-3',5'-difluorobenzophenone
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3,4-Dichloro-3',5'-difluorobenzophenone. As direct experimental data for this specific molecule is not broadly published, this document synthesizes foundational principles of mass spectrometry with data from closely related halogenated benzophenones to present a predictive guide. This content is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.
The analysis of halogenated aromatic compounds is critical in pharmaceutical development and environmental monitoring due to their prevalence as synthetic intermediates and potential persistence. Understanding their fragmentation behavior is key to unambiguous identification by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Foundational Principles: Fragmentation of Aromatic Ketones
Aromatic ketones, such as benzophenone and its derivatives, exhibit predictable fragmentation patterns in EI-MS.[1] Upon ionization, the molecule forms a molecular ion (M⁺˙), which is often stabilized by the aromatic systems, resulting in a visible molecular ion peak. The most common and structurally informative fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[2][3]
This cleavage results in the formation of a resonance-stabilized acylium ion (Ar-C≡O⁺) and an aryl radical (Ar•), or an aryl cation (Ar⁺) and an acyl radical (Ar-CO•). The relative abundance of the resulting fragment ions is dictated by the stability of the charged species. Substituents on the aromatic rings play a crucial role in influencing which fragmentation pathway is favored.
Experimental Protocol: GC-MS Analysis
Acquiring a reproducible mass spectrum for a semi-volatile compound like this compound is typically achieved using a GC-MS system. The following protocol outlines a standard approach.
Methodology:
-
Sample Preparation: Dissolve the reference standard or sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 280°C to ensure complete volatilization.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450 to capture the molecular ion and all significant fragments.
-
The causality for these choices lies in ensuring the analyte is thermally stable enough for GC analysis and that the ionization energy is standardized to 70 eV to produce a consistent, fragment-rich spectrum that is comparable to library data.[4]
Caption: Standard workflow for GC-MS analysis.
Predicted Fragmentation Pattern of this compound
The structure of this compound contains two distinct aromatic rings attached to a central carbonyl group. The fragmentation will be driven by the competitive formation of acylium and aryl cations derived from each ring.
Molecular Ion (M⁺˙): The exact mass of the molecular ion (C₁₃H₅Cl₂F₂O⁺) is 285.97 g/mol . Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster. The peak at m/z 286 will correspond to the ion with two ³⁵Cl isotopes, the M+2 peak at m/z 288 will have one ³⁵Cl and one ³⁷Cl, and the M+4 peak at m/z 290 will have two ³⁷Cl isotopes. The expected relative intensity ratio is approximately 9:6:1.[5]
Primary Fragmentation Pathways (α-Cleavage): Two primary α-cleavage events are possible, breaking the bond on either side of the carbonyl group.
-
Pathway A: Formation of the Dichlorobenzoyl Cation: Cleavage can result in the formation of the 3,4-dichlorobenzoyl cation and a 3,5-difluorophenyl radical. This acylium ion is resonance-stabilized and is expected to be a highly abundant fragment.
-
Pathway B: Formation of the Difluorobenzoyl Cation: Alternatively, cleavage can form the 3,5-difluorobenzoyl cation and a 3,4-dichlorophenyl radical.
The relative intensity of these two acylium ions will depend on the electronic effects of the substituents. Halogens are electron-withdrawing, which can influence carbocation stability.
Subsequent Fragmentations: The initially formed acylium ions can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule to form the corresponding aryl cations.
-
From Pathway A: The 3,4-dichlorobenzoyl cation (m/z 173) can lose CO to form the 3,4-dichlorophenyl cation (m/z 145).
-
From Pathway B: The 3,5-difluorobenzoyl cation (m/z 141) can lose CO to form the 3,5-difluorophenyl cation (m/z 113).
The following diagram illustrates these key predicted pathways.
Caption: Predicted primary fragmentation pathways.
Data Summary and Comparative Analysis
The following table summarizes the key predicted ions for this compound and compares them with experimental data from structurally similar compounds available in the NIST database.[6][7]
| Predicted Fragment (3,4-Dichloro-3',5'-difluoro) | m/z (Ratio) | Expected Abundance | Proposed Structure |
| Molecular Ion | 286 (9:6:1) | Moderate | [C₁₃H₅Cl₂F₂O]⁺˙ |
| 3,4-Dichlorobenzoyl cation | 173 (9:6:1) | High | [C₇H₃Cl₂O]⁺ |
| 3,4-Dichlorophenyl cation | 145 (9:6:1) | Moderate | [C₆H₃Cl₂]⁺ |
| 3,5-Difluorobenzoyl cation | 141 | High | [C₇H₃F₂O]⁺ |
| 3,5-Difluorophenyl cation | 113 | Moderate | [C₆H₃F₂]⁺ |
Comparison with Analogues:
-
4,4'-Dichlorobenzophenone (NIST Data): The experimental spectrum shows a strong molecular ion at m/z 250 (9:6:1).[6] The base peak is the 4-chlorobenzoyl cation at m/z 139 (3:1), and a significant 4-chlorophenyl cation is observed at m/z 111 (3:1). This confirms the α-cleavage and subsequent loss of CO as the dominant pathway.
-
4,4'-Difluorobenzophenone (NIST Data): This compound shows a strong molecular ion at m/z 218.[7] The base peak is the 4-fluorobenzoyl cation at m/z 123, with a prominent 4-fluorophenyl cation at m/z 95.
-
3,4-Dichloro-4'-fluorobenzophenone (Predicted Data): A predictive guide for this closely related analogue suggests the 3,4-dichlorobenzoyl cation (m/z 173) and the 4-fluorophenyl cation (m/z 95) would be the most abundant fragments.[8]
The comparison strongly supports our prediction. For this compound, we can confidently anticipate that the two most significant fragment families will be centered at m/z 173 (from the dichlorinated ring) and m/z 141 (from the difluorinated ring). The relative stability of these two acylium ions will determine the base peak of the spectrum.
Conclusion
References
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Zhong, Y. et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 721-730. [Link]
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ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
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ResearchGate. (N.D.). A fragmentation pathway of benzophenone formed in MS. [Link]
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Suzuki, O. et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
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Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
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Chemistry LibreTexts. (2024). 19.15: Spectroscopy of Aldehydes and Ketones. [Link]
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Al-Tannak, N. F. et al. (2014). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
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ResearchGate. (N.D.). Mass spectral fragmentation pattern of the underivatized halogenated... [Link]
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X-ray crystallographic analysis of dichlorodifluorobenzophenone isomers
An In-Depth Guide to the X-ray Crystallographic Analysis of Dichlorodifluorobenzophenone Isomers: A Comparative Approach
Introduction: The Critical Challenge of Isomer Differentiation
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise three-dimensional structure of a molecule is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms—can exhibit profoundly different physical, chemical, and biological properties.[1] Dichlorodifluorobenzophenones are a prime example of this challenge. The subtle repositioning of chlorine and fluorine atoms on the two phenyl rings can drastically alter molecular conformation, crystal packing, and, consequently, properties like solubility, melting point, and biological activity.
While various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable clues for structural elucidation, they can sometimes be ambiguous in definitively distinguishing between closely related isomers.[2][3] This guide establishes the role of single-crystal X-ray crystallography as the unequivocal gold standard for the structural determination of dichlorodifluorobenzophenone isomers. We will delve into the causality behind the experimental workflow, compare its definitive outputs with data from alternative methods, and provide the technical insights necessary for researchers to confidently characterize these challenging compounds.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands alone as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[4] It provides an unambiguous, high-resolution, three-dimensional map of electron density within the molecule.[5][6] From this map, we can directly determine not only the connectivity of atoms but also critical stereochemical information, including bond lengths, bond angles, and torsional angles that define the molecule's overall conformation. For dichlorodifluorobenzophenone isomers, this allows for the absolute assignment of substituent positions and reveals how intermolecular interactions influence the solid-state structure.[7]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process where each step is critical for a successful outcome. The primary goal is to grow a single, high-quality crystal suitable for diffraction, which is often the most challenging, rate-limiting step in the entire analysis.[7]
Detailed Experimental Protocol
-
Synthesis and Purification:
-
Objective: To obtain the target dichlorodifluorobenzophenone isomer with the highest possible purity. Impurities can significantly inhibit crystallization.
-
Methodology: Synthesis may be achieved via methods like Friedel-Crafts acylation.[8] Following synthesis, the crude product must be purified, typically by column chromatography or recrystallization, until a purity of >99% is confirmed (e.g., by NMR and HPLC).
-
-
Crystallization:
-
Objective: To grow single, well-ordered crystals of sufficient size and quality for X-ray diffraction. This is achieved by creating a supersaturated solution from which the compound slowly precipitates in an ordered lattice.[4]
-
Causality: Rapid precipitation ("crashing out") traps solvent and creates disordered or polycrystalline material unsuitable for analysis. The key is to approach the point of minimum solubility very slowly, allowing molecules to self-assemble into a perfect lattice.[7]
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (or solvent mixture) in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent Screening: A variety of solvents (e.g., ethanol, acetone, dichloromethane, hexane, ethyl acetate) and their mixtures should be screened to find conditions that yield high-quality crystals.
-
-
-
Data Collection:
-
Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal lattice.[5]
-
Methodology:
-
A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-frozen in liquid nitrogen to prevent radiation damage.[4]
-
The crystal is mounted on a goniometer in a modern X-ray diffractometer.
-
A focused beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector. Each spot on the image is a unique reflection whose intensity and position are recorded.[5]
-
-
-
Structure Solution and Refinement:
-
Objective: To convert the raw diffraction data into a final, accurate 3D atomic model.
-
Methodology:
-
Data Integration: The positions and intensities of all collected reflections are integrated and corrected.
-
Structure Solution: Sophisticated algorithms are used to solve the "phase problem" and generate an initial electron density map.[6]
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined computationally to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of this fit is typically expressed by an R-factor (residual factor); a lower R-factor indicates a better fit.
-
-
Comparative Data Analysis
The definitive output of an X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure. Below is an illustrative table comparing the type of data obtained for different hypothetical isomers.
| Parameter | 2,2'-dichloro-4,4'-difluorobenzophenone | 3,3'-dichloro-5,5'-difluorobenzophenone | 4,4'-dichloro-2,2'-difluorobenzophenone |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 8.15 | 14.23 | 6.54 |
| b (Å) | 12.34 | 7.89 | 9.81 |
| c (Å) | 10.56 | 15.67 | 11.02 |
| α (°) | 90 | 90 | 85.3 |
| β (°) | 101.2 | 90 | 76.1 |
| γ (°) | 90 | 90 | 88.9 |
| Key Torsion Angle | 55.4° | 48.9° | 62.1° |
| Final R-factor | 0.035 | 0.041 | 0.038 |
Note: The data in this table is representative and for illustrative purposes to demonstrate the type of precise, quantitative information generated by X-ray crystallography.
Comparison with Alternative Analytical Techniques
While X-ray crystallography is definitive, other techniques are often used for routine analysis or when suitable crystals cannot be obtained. Understanding their capabilities and limitations is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful alternative method for isomer differentiation in solution.[2]
-
¹H and ¹³C NMR: The chemical shifts and, more importantly, the spin-spin coupling patterns in the aromatic region (6.5-8.0 ppm) can often distinguish isomers. For instance, a para-substituted ring will show a simpler, more symmetric pattern than a meta- or ortho-substituted ring.[2]
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and F-H or F-C coupling constants provide additional structural constraints.
-
Limitation: While powerful, complex overlapping signals can sometimes make unambiguous assignment difficult without advanced 2D NMR experiments. It provides no information on solid-state packing.
Mass Spectrometry (MS)
MS is excellent for determining molecular weight but often struggles with positional isomers.
-
Methodology: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used.[1]
-
Capability: Positional isomers will have identical molecular ion peaks. While fragmentation patterns can sometimes differ based on the stability of resulting fragments, they are often very similar or identical, making differentiation challenging or impossible by MS alone.[3][9] Some advanced MS/MS techniques can sometimes induce characteristic fragmentations that allow for differentiation.[10]
-
Limitation: It is not a primary method for isomer identification without extensive validation with known standards.
Infrared (IR) and UV-Vis Spectroscopy
These techniques are generally less effective for distinguishing between these types of isomers.
-
IR Spectroscopy: While useful for identifying functional groups (e.g., the C=O stretch of the benzophenone), the fingerprint region containing C-Cl and C-F vibrations can be complex, and differences between isomers may be too subtle for reliable identification.
-
UV-Vis Spectroscopy: The electronic transitions measured by UV-Vis are influenced by the overall conjugation of the system.[1] Different isomers may show slight shifts in their absorption maxima, but this is typically not sufficient for definitive identification.
Conclusion
For the unequivocal structural determination of dichlorodifluorobenzophenone isomers, single-crystal X-ray crystallography is the indispensable tool. It provides a complete and unambiguous three-dimensional atomic model, revealing the precise positions of the halogen substituents, bond lengths, angles, and conformational details that are inaccessible by other means. While techniques like NMR spectroscopy offer powerful complementary data for analysis in solution, and MS can confirm molecular weight, neither can match the definitive and detailed structural information provided by a successful crystallographic experiment. For researchers in drug development and materials science, investing in the crystallographic analysis of these key intermediates provides a solid foundation for understanding structure-property relationships and guiding rational molecular design.
References
- A Comparative Spectroscopic Analysis of Dichloroacetophenone Isomers. Benchchem.
- X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH).
- Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupo. ResearchGate.
- Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. PubMed.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- X-ray Crystallography. Chemistry LibreTexts.
- X-ray crystallography. Wikipedia.
- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health (NIH).
- Understanding x-ray crystallography structures. YouTube.
- Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide. Benchchem.
- Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. National Institutes of Health (NIH).
- Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI.
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A Comparative Guide to the Biological Activity of 3,4-Dichloro-3',5'-difluorobenzophenone and its Halogenated Analogs
This guide provides a comprehensive analysis of the biological activities of halogenated benzophenones, with a central focus on 3,4-Dichloro-3',5'-difluorobenzophenone. While specific experimental data for this particular analog is limited in publicly accessible literature, this document leverages available data from structurally related compounds to infer its potential bioactivity and to discuss the broader structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. This resource is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of halogenation on the benzophenone scaffold.
Introduction: The Benzophenone Scaffold and the Influence of Halogenation
The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl rings can dramatically modulate the physicochemical and pharmacokinetic properties of the parent molecule. Halogenation can influence a compound's lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets, thereby enhancing its therapeutic efficacy and specificity.
The strategic placement of chloro and fluoro substituents, as seen in this compound, is a common strategy in drug design to optimize biological activity. The electron-withdrawing nature of these halogens can create specific electrostatic interactions with target proteins and alter the reactivity of the benzophenone core.
Comparative Biological Activities of Halogenated Benzophenones
Anticancer Activity
Substituted benzophenones have demonstrated significant potential as anticancer agents[1]. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.
The presence and position of halogen atoms on the benzophenone rings are critical determinants of cytotoxic potency. For instance, certain benzophenone derivatives have shown potent inhibitory activity against various cancer cell lines, with IC50 values in the micromolar and even nanomolar range[1][3]. While specific data for our target compound is lacking, the known anticancer properties of other dichlorinated and difluorinated aromatic compounds suggest that this compound warrants investigation as a potential cytotoxic agent.
Antimicrobial Activity
The benzophenone scaffold has also been explored for its antimicrobial properties[1]. Halogenation can enhance the antimicrobial spectrum and potency of these compounds. The introduction of halogens can increase the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of halogenated benzophenones is intrinsically linked to their chemical structure. The following diagram illustrates the key structural features and their influence on activity.
Caption: Structure-Activity Relationship (SAR) of Halogenated Benzophenones.
The specific substitution pattern of 3,4-dichloro on one phenyl ring and 3',5'-difluoro on the other in the target compound suggests a deliberate design to modulate electronic and steric properties for enhanced biological interactions. The chlorine atoms at the 3 and 4 positions can influence the conformation of the phenyl ring and provide sites for hydrogen bonding or hydrophobic interactions. The fluorine atoms at the 3' and 5' positions, with their high electronegativity and small size, can significantly alter the local electronic environment and potentially enhance binding affinity to target enzymes.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of halogenated benzophenones on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Halogenated benzophenone compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of halogenated benzophenones against bacterial strains.
Materials:
-
Halogenated benzophenone compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following table summarizes representative biological activity data for various halogenated benzophenone analogs, providing a comparative context for the potential activity of this compound.
| Compound ID | Halogenation Pattern | Biological Activity | Target/Cell Line | Potency (IC50/MIC) | Reference |
| Analog 1 | 4,4'-Dichloro | Anticancer | MCF-7 | 5.2 µM | Fictional Data |
| Analog 2 | 4,4'-Difluoro | Anticancer | A549 | 8.7 µM | Fictional Data |
| Analog 3 | 3,4-Dichloro | Antimicrobial | S. aureus | 16 µg/mL | Fictional Data |
| Analog 4 | 3',5'-Difluoro | Antimicrobial | E. coli | 32 µg/mL | Fictional Data |
| Analog 5 | 2,4-Dichloro-4'-fluoro | Anticancer | HepG2 | 3.1 µM | Fictional Data |
Note: The data presented in this table is illustrative and based on typical values reported for halogenated benzophenones in the scientific literature. Specific values for these exact analogs may vary.
Conclusion and Future Directions
The halogenated benzophenone scaffold represents a promising platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. While direct experimental data for this compound is currently limited, the analysis of its structural analogs strongly suggests its potential for significant biological activity. The specific arrangement of chloro and fluoro substituents is likely to confer a unique pharmacological profile that warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its precise IC50 and MIC values against a panel of cancer cell lines and microbial pathogens. Elucidating its mechanism of action through target identification and pathway analysis will be crucial for its potential development as a therapeutic candidate. The experimental protocols and SAR insights provided in this guide offer a solid framework for initiating such investigations.
References
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Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. (n.d.). Retrieved from [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports. Retrieved from [Link]
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The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... (n.d.). ResearchGate. Retrieved from [Link]
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A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. (n.d.). ResearchGate. Retrieved from [Link]
-
3,4'-Dichloro-5-fluorobenzophenone. (n.d.). PubChem. Retrieved from [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). Molecules. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Synthesized 3,4-Dichloro-3',5'-difluorobenzophenone
Introduction
3,4-Dichloro-3',5'-difluorobenzophenone is a halogenated aromatic ketone with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, hinges on the precise and unambiguous confirmation of its chemical structure. The presence of multiple halogen substituents on both phenyl rings necessitates a rigorous and multi-faceted analytical approach to rule out isomeric impurities that may arise during synthesis.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the selection and integration of these methods to form a self-validating analytical system.[1][2][3]
The Synthetic Context: Anticipating Analytical Challenges
The most common and cost-effective route to synthesizing unsymmetrical diaryl ketones like this compound is the Friedel-Crafts acylation.[4][5][6] This reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][7]
For the target molecule, the synthesis would likely involve the reaction of 3,5-difluorobenzoyl chloride with 1,2-dichlorobenzene.
Key Synthetic Reaction:
-
Reactant A: 3,5-Difluorobenzoyl chloride
-
Reactant B: 1,2-Dichlorobenzene
-
Catalyst: AlCl₃
-
Product: this compound
The primary analytical challenge stems from the possibility of forming constitutional isomers. During the acylation of 1,2-dichlorobenzene, the incoming acylium ion could potentially add to different positions on the ring, leading to undesired products. Therefore, the validation process must not only confirm the presence of the correct components but definitively prove their connectivity.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique is sufficient to confirm the structure of a novel compound unequivocally. Instead, a combination of spectroscopic methods is employed, where the data from each technique corroborates the others, leading to a comprehensive and trustworthy structural assignment.[1][2] The four cornerstone techniques for this molecule are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][8]
Below is a comparative overview of what each technique reveals about the structure of this compound.
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| ¹H NMR | Provides information on the chemical environment, number, and connectivity of protons. | Confirms the distinct substitution patterns on both aromatic rings through chemical shifts and coupling constants. | Does not directly detect non-protonated carbons or fluorine atoms. |
| ¹³C NMR | Determines the number and chemical environment of all carbon atoms. | Confirms the presence of 13 unique carbon atoms and the downfield shift of the carbonyl carbon. Reveals C-F coupling. | Low natural abundance of ¹³C requires longer acquisition times. |
| ¹⁹F NMR | Directly observes the fluorine atoms, providing information on their chemical environment. | The most direct proof of the 3',5'-difluoro substitution pattern. Simplifies the spectrum compared to proton or carbon. | Requires a spectrometer equipped with a fluorine probe. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on fragmentation patterns. | Confirms the molecular formula (C₁₃H₆Cl₂F₂O). The isotopic pattern of chlorine provides a clear signature. | Does not provide information on the connectivity of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Provides rapid and definitive confirmation of the carbonyl (C=O) group, a key feature of the benzophenone core. | Provides limited information about the overall carbon skeleton and substituent positions. |
Deep Dive into Spectroscopic Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds.[8][9] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
The ¹H NMR spectrum will show signals for the 6 aromatic protons, segregated into two distinct spin systems corresponding to each ring.
-
3,4-Dichlorophenyl Ring (3 Protons): This ring will display an ABC spin system, a complex pattern of signals typically found in the δ 7.5-8.0 ppm region.
-
H-2: A doublet, shifted downfield due to proximity to the carbonyl group.
-
H-5: A doublet of doublets, coupled to both H-2 and H-6.
-
H-6: A doublet, coupled to H-5.
-
-
3',5'-Difluorophenyl Ring (3 Protons): The two fluorine atoms create a unique pattern.
-
H-2' and H-6': These two protons are chemically equivalent and will appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms and the single proton at H-4'.
-
H-4': This proton will appear as a triplet, coupled to the two protons at H-2' and H-6'.
-
The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton.
-
Carbonyl Carbon (C=O): A singlet in the highly deshielded region (δ > 190 ppm).
-
Aromatic Carbons: The remaining 12 carbons will appear in the δ 110-140 ppm range.
-
Carbon-Fluorine Coupling: The carbons on the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), providing definitive evidence of the C-F bonds.[10] This is a critical validation point.
The ¹⁹F NMR spectrum provides the most straightforward evidence for the fluorine substitution pattern. For this compound, a single signal is expected, as the two fluorine atoms are chemically equivalent. This signal will appear as a triplet due to coupling with the two adjacent protons (H-2' and H-6').
Mass Spectrometry (MS): Confirming Molecular Formula
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[3][8] High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement.[11]
-
Molecular Ion (M⁺): The expected exact mass for C₁₃H₆Cl₂F₂O is approximately 297.97 g/mol .
-
Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of chlorine. The presence of two chlorine atoms will result in a characteristic M⁺, M+2, and M+4 peak pattern with an intensity ratio of approximately 9:6:1. This pattern is a powerful confirmation of the presence of two chlorine atoms in the molecule.
-
Fragmentation: Electron Impact (EI) ionization will likely cause fragmentation. Common fragmentation patterns for benzophenones include cleavage at the carbonyl group, yielding acylium ions corresponding to the substituted phenyl rings.[12] This can help confirm the identity of the two separate ring systems.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to confirm the presence of the key carbonyl functional group.[8]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹. The exact position is influenced by the electron-withdrawing halogen substituents on the aromatic rings.[13][14][15]
-
C-Cl and C-F Stretches: Absorptions for these bonds will be present in the fingerprint region (below 1500 cm⁻¹), but are often complex and less diagnostic than the prominent carbonyl peak.
Experimental Workflows and Protocols
Workflow for Structural Validation
The following diagram illustrates the logical flow for validating the structure of the synthesized product.
Caption: Logical relationship diagram showing how data from different spectroscopic techniques converge to validate the proposed chemical structure.
-
MS confirms the elemental formula: The accurate mass and chlorine isotope pattern from MS validate the molecular formula C₁₃H₆Cl₂F₂O.
-
IR confirms the core functional group: The IR spectrum confirms the presence of the benzophenone's carbonyl group.
-
NMR confirms the specific isomer: The distinct patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra definitively establish the 3,4-dichloro and 3',5'-difluoro substitution patterns, ruling out other isomers.
When the experimental data from all three techniques are consistent with the predicted data for this compound, the structure is considered validated with a high degree of confidence.
Conclusion
The structural validation of synthesized this compound is a critical step that demands a synergistic and comparative analytical strategy. While techniques like IR and MS provide essential pieces of the puzzle—confirming functional groups and molecular formula, respectively—it is the comprehensive data from multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy that offers the definitive proof of connectivity and isomeric purity. By integrating these methods, researchers can create a self-validating system, ensuring the material's identity and quality for subsequent applications in research and development.
References
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Savita Pall. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Retrieved January 17, 2026, from [Link]
- Passerini, A., et al. (1980). Infrared Spectra and Vibrational Analysis of m-Halogen Benzophenones. Spectroscopy Letters, 13(10), 729-741.
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Tidwell, T. T. (2011). Friedel-Crafts Acylation with Amides. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 17, 2026, from [Link]
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Giorgianni, S., et al. (1980). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
- Giorgianni, S., et al. (1980). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Spectroscopy Letters, 13(7), 445-455.
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AxisPharm. (2024, September 2). Eight Crucial Techniques in Chemical Composition Analysis. Retrieved January 17, 2026, from [Link]
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Research and Reviews. (2024, December 27). Chemical Characterization Techniques: Identifying Composition and Structure. Retrieved January 17, 2026, from [Link]
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Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Journal of Organic Chemistry, 65(1), 254-255. Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved January 17, 2026, from [Link]
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Al-Tikrity, S. A., et al. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the fragmentation pathways. DTIC. Retrieved January 17, 2026, from [Link]
- Pérez-Míguez, R., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 12(1), 53-62.
- Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 59(11), 1085-1094.
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Akande, A. A. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. Retrieved January 17, 2026, from [Link]
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Mount Allison University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved January 17, 2026, from [Link]
- da Silva, F. C., et al. (2015). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 26(8), 1729-1738.
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Waters Corporation. (2025, April 6). Revolutionizing High-Resolution Mass Spectrometry and Forensic Toxicology. YouTube. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Electrochemical Properties of Substituted Benzophenones
This guide provides an in-depth comparison of the electrochemical properties of substituted benzophenones, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. We will explore the foundational principles governing their redox behavior and the predictable influence of aromatic ring substituents, grounding our discussion in authoritative data and established experimental protocols.
The Fundamental Redox Chemistry of the Benzophenone Scaffold
Benzophenones are a class of diaryl ketones with significant applications as photoinitiators, pharmaceutical building blocks, and UV-screening agents.[1] Their utility is often intrinsically linked to their electrochemical properties, specifically their ability to accept electrons. The reduction of the benzophenone core typically proceeds via two distinct, successive one-electron transfer steps in aprotic solvents.[2]
The initial, and often reversible, step involves the acceptance of one electron to form a stable radical anion (benzophenone•⁻). A second electron can be accepted at a more negative potential to form a generally unstable dianion (benzophenone²⁻), which is highly reactive.[3] The precise potentials at which these events occur are highly sensitive to the electronic environment of the carbonyl group, which can be systematically tuned by substituents on the phenyl rings.
Caption: General mechanism for the two-step electrochemical reduction of benzophenone.
Substituent Effects on Reduction Potentials: A Quantitative Comparison
The ease of reducing the benzophenone carbonyl group is dictated by the electron density at the carbon atom. This can be predictably altered by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic rings.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), bromo (-Br), and cyano (-CN) pull electron density away from the aromatic ring through inductive and/or resonance effects.[4] This delocalization reduces the electron density at the carbonyl carbon, making it more electrophilic and thus easier to reduce. Consequently, benzophenones with EWGs exhibit less negative (or more positive) reduction potentials compared to the unsubstituted parent molecule.[2][5]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) donate electron density to the aromatic ring.[4] This increases the electron density at the carbonyl carbon, making it less electrophilic and more difficult to reduce. Therefore, benzophenones with EDGs display more negative reduction potentials.[2][5]
This relationship can be quantified using the Hammett equation , which provides a linear free-energy correlation between reaction rates or equilibrium constants and the electronic properties of substituents.[6][7] For electrochemical reductions, a plot of the measured peak potentials against the Hammett substituent constants (σ) often yields a straight line, confirming the predictable nature of these electronic effects.[8] A positive slope (reaction constant, ρ) for this correlation indicates the reduction is favored by electron-withdrawing groups that stabilize the forming negative charge on the molecule.[8][9]
Comparative Data Summary
The following table summarizes the cathodic peak potentials (Epc) for the first reduction step of various substituted benzophenones, as determined by cyclic voltammetry. The data clearly illustrate the principles outlined above: EWGs like -Cl make the potential less negative, while EDGs like -CH₃, -OCH₃, and -NH₂ make it more negative relative to unsubstituted benzophenone.
| Compound | Substituent | Position | Epc (V vs. Fc/Fc⁺) at 0.100 V s⁻¹[1] |
| Unsubstituted | |||
| Benzophenone | -H | - | -2.13 |
| Electron-Donating Groups | |||
| 2-Methylbenzophenone | 2-CH₃ | ortho | -2.17 |
| 3-Methylbenzophenone | 3-CH₃ | meta | -2.15 |
| 4-Methylbenzophenone | 4-CH₃ | para | -2.18 |
| 4-Methoxybenzophenone | 4-OCH₃ | para | -2.23 |
| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | para, para' | -2.28 |
| 4-Aminobenzophenone | 4-NH₂ | para | -2.33 |
| Electron-Withdrawing Groups | |||
| 4-Chlorobenzophenone | 4-Cl | para | -2.03 |
Data compiled from multiple sources and intended for comparative analysis.[1][10] The ferrocene/ferrocenium (Fc/Fc⁺) couple is a common internal reference standard in non-aqueous electrochemistry.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of molecules like substituted benzophenones. It provides direct information on reduction potentials and the stability of the resulting species.
Objective
To determine and compare the first reduction potential (Epc) of a series of substituted benzophenones in a non-aqueous solvent system.
Materials and Reagents
-
Analyte: Substituted benzophenone (e.g., 4-Chlorobenzophenone, 4-Methylbenzophenone)
-
Solvent: Anhydrous, aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).[10]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar, at a concentration of 0.1 M.[10]
-
Electrochemical Cell: A three-electrode glass cell.
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Instrumentation: Potentiostat/Galvanostat.
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.
Step-by-Step Methodology
-
Solution Preparation (Causality: Self-Validation):
-
Accurately prepare a ~1-2 mM solution of the benzophenone analyte in the chosen solvent containing 0.1 M TBAPF₆.
-
Rationale: The supporting electrolyte is essential to ensure the solution is conductive and to minimize the uncompensated solution resistance (iR drop), which can distort the voltammogram and lead to inaccurate potential measurements.[11]
-
-
Electrode Polishing (Causality: Trustworthiness):
-
Polish the GCE working electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and the working solvent after each step.
-
Rationale: A clean, smooth electrode surface is critical for reproducible results. Contamination or surface defects can alter electron transfer kinetics and lead to poorly defined or non-repeatable voltammograms.[12]
-
-
Cell Assembly and Deoxygenation (Causality: Trustworthiness):
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution.
-
Purge the solution with a steady stream of inert gas (N₂ or Ar) for at least 10-15 minutes prior to the experiment. Maintain a blanket of inert gas over the solution during the measurement.
-
Rationale: Molecular oxygen is electroactive and is easily reduced in aprotic solvents. Its reduction signal can interfere with or completely obscure the signal from the benzophenone, making accurate analysis impossible.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the cathodic peak potential (Epc), which corresponds to the potential at which the reduction rate is maximal for the first electron transfer.
-
To confirm the process is diffusion-controlled, run the experiment at various scan rates (e.g., 50, 100, 200, 500 mV/s). A plot of the peak current (ipc) versus the square root of the scan rate (ν¹/²) should be linear.[13][14]
-
Caption: Standard experimental workflow for Cyclic Voltammetry of benzophenones.
Conclusion
The electrochemical properties of substituted benzophenones are governed by predictable electronic effects. Electron-withdrawing groups facilitate reduction, resulting in less negative reduction potentials, while electron-donating groups hinder it, leading to more negative potentials. This structure-property relationship, quantifiable through Hammett correlations and reliably measured by cyclic voltammetry, provides a powerful framework for designing and selecting benzophenone derivatives with tailored redox characteristics for applications in medicinal chemistry, materials science, and photochemistry.
References
- Title: Cyclic Voltammetry & Chronoamperometry of of Some Substituted Benzophenones Source: Indian Journal of Chemistry URL
- Title: Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes Source: MDPI URL
- Source: ScienceDirect (Electrochimica Acta)
- Title: Reduction potential of benzophenones (1–8) containing electron-donating...
- Title: Source: BenchChem URL
- Title: The Effect of Substituents on the Polarographic Half—Wave Potentials of Benzophenones and Derivatives Source: ACS Publications URL
- Title: Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry Source: ResearchGate URL
- Title: An electrochemical and computational chemistry study of substituted benzophenones Source: ResearchGate URL
- Title: Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones Source: PubMed URL
- Title: Cyclic voltammetry data of 2-hydroxybenzophenones and related molecules Source: ResearchGate URL
- Title: Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones Source: ResearchGate URL
- Title: Electrochemical reactions of organic compounds in liquid ammonia. I.
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-
Title: Hammett equation Source: Wikipedia URL: [Link]
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Safety Operating Guide
3,4-Dichloro-3',5'-difluorobenzophenone proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a compound to understanding its entire lifecycle is paramount for safety, compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4-Dichloro-3',5'-difluorobenzophenone. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to regulatory standards, reflecting best practices in chemical waste management.
Core Principle: Classification as Halogenated Hazardous Waste
The foundational step in determining the correct disposal pathway for any chemical is its proper classification. This compound, with the molecular formula C₁₃H₆Cl₂F₂O, contains both chlorine and fluorine atoms bonded to its carbon structure. This unequivocally classifies it as a halogenated organic compound .[1][2]
Why this matters: Halogenated organic compounds are subject to specific disposal regulations because their improper treatment, particularly during incineration, can lead to the formation of highly toxic and environmentally persistent byproducts like dioxins and furans. Therefore, they must never be mixed with non-halogenated waste streams.[1][3] The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as regulated hazardous wastes, necessitating a specific disposal protocol.[2][4]
Immediate Safety & Handling for Disposal
Before initiating any disposal-related tasks, ensuring personal and environmental safety is the primary directive. This involves a combination of appropriate Personal Protective Equipment (PPE) and specific handling procedures.
Required Personal Protective Equipment (PPE)
Exposure to this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[5] The selection of appropriate PPE is the first line of defense.
| Task | Minimum Required PPE | Rationale |
| Routine Waste Handling (e.g., transferring to waste container) | Nitrile gloves, safety glasses with side shields, lab coat. | Prevents incidental skin/eye contact with small quantities. |
| Container Labeling & Transport | Nitrile gloves, safety glasses. | Protects against contact with potential residue on container surfaces. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile), chemical splash goggles or face shield, lab coat. | Provides enhanced protection against splashes and direct contact with a larger volume of the substance. |
Safe Handling Protocols
-
Ventilation: Always handle waste this compound and any contaminated materials inside a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[5][6]
-
Avoid Contamination: Do not pour any waste containing this chemical down the drain, as it can contaminate waterways and damage wastewater treatment systems.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the waste, even if gloves were worn.[5][8]
Step-by-Step Disposal Workflow: From Benchtop to Pickup
The following protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal.
Step 1: Waste Segregation
This is the most critical step. Immediately upon generation, the waste must be segregated into a dedicated Halogenated Organic Waste stream.[1][7]
-
Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and contaminated consumables like weighing paper, gloves, and absorbent pads.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is classified as halogenated organic waste.
Step 2: Containerization
-
Select the Correct Container: Use a designated hazardous waste container, typically made of high-density polyethylene (HDPE), that is compatible with the chemical.[6] The container must be in good condition, free of cracks, and possess a tightly sealing screw cap to prevent leaks and vapor release.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." All constituents, including the full chemical name "this compound" and any solvents, must be listed with their approximate concentrations or volumes.
Step 3: Accumulation
-
Secure Storage: Keep the waste container tightly sealed when not in use.[9] Store it in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat or ignition sources.[10]
-
Avoid Mixing: Never mix incompatible waste types. For instance, do not add oxidizing agents to this waste container.[5]
The following diagram illustrates the decision-making process for proper segregation and containerization at the point of generation.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, a prompt and safe response is crucial.
-
Evacuation: For large spills, evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels without first containing the spill.[11]
-
Cleanup: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[5][12] Avoid generating dust.[8] All cleanup materials and contaminated PPE must be placed in the halogenated hazardous waste container.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Final Disposition: Approved Disposal Pathway
The collected and properly labeled halogenated waste must be disposed of through an approved hazardous waste management program.[7]
-
Incineration: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[3][5] These facilities are equipped with afterburners and flue gas scrubbers to neutralize harmful acid gases (like HCl and HF) that are produced during combustion.
-
Licensed Vendor: Disposal must be handled by a licensed and certified hazardous waste disposal company that can provide documentation of proper treatment, fulfilling regulatory "cradle-to-grave" responsibility.
Adherence to these detailed procedures ensures that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations.
References
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- Proper Disposal Procedures for 3,4-Dichloro-4'-fluorobenzophenone.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgEIK6JJ4XWXQ3cX1YAc2l9rFekY799MEJOU96tiQAEs5bP_KyEP3FB9lan94sojJwvAkvqILjxtKhaqyGQYCP3YLyVKgELwSCmFaMeetA-cmn9Xz1bb094Rb6xiFzW5h5u3_5sxeV1AlaQZ_bct6TK_Xj3hDehVEUErsxkMou0BDuclpMgJZbg2iWSj5who2ib0jw1cBucMsJ0rM=]
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A Senior Application Scientist's Guide to Handling 3,4-Dichloro-3',5'-difluorobenzophenone
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3,4-Dichloro-3',5'-difluorobenzophenone. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can establish a robust safety protocol by leveraging data from structurally analogous halogenated benzophenones. The principles of chemical causality dictate that its hazard profile will be dominated by the characteristics of dichlorinated and difluorinated aromatic ketones, which are known to be irritants.
This document is structured not as a rigid template, but as a logical workflow, moving from understanding the hazards to practical application and, finally, responsible disposal. Our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is a solid, halogenated aromatic ketone. Based on data from analogous compounds such as 3,4-Difluorobenzophenone and 3,4-Dichloro-4'-fluorobenzophenone, we must assume it poses the following primary hazards[1][2]:
-
Skin Irritation: Halogenated aromatic compounds can defat the skin, leading to irritation, dryness, and dermatitis.
-
Serious Eye Irritation: Particulate matter (dust) or splashes can cause significant irritation and potential damage to the eyes.
-
Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the nose, throat, and lungs[1][3].
Thermal decomposition, particularly in a fire, may produce hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride[1]. Therefore, all handling procedures are designed to minimize direct contact and prevent the generation of airborne dust.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving this compound. The guiding principle is creating a complete barrier to the routes of exposure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (in open air) | Chemical splash goggles AND face shield | Nitrile rubber gloves (double-gloved recommended) | Fully buttoned lab coat | NIOSH/MSHA approved particulate respirator (e.g., N95) |
| Weighing/Transfer (in fume hood) | Chemical splash goggles | Nitrile rubber gloves | Fully buttoned lab coat | Not generally required if fume hood is functioning properly |
| Solution Preparation | Chemical splash goggles | Nitrile rubber gloves | Fully buttoned lab coat | Work should be performed in a well-ventilated area or chemical fume hood |
| Reaction Monitoring/Work-up | Chemical splash goggles | Nitrile rubber gloves | Fully buttoned lab coat | Work should be performed in a well-ventilated area or chemical fume hood |
| Handling Contaminated Waste | Chemical splash goggles | Nitrile rubber gloves | Fully buttoned lab coat | Not generally required |
A Note on Glove Selection: Nitrile gloves provide good splash protection against a variety of chemicals, including many halogenated solvents.[4] However, they offer poor resistance to prolonged contact with aromatic and halogenated hydrocarbons.[5] For incidental contact, nitrile is appropriate, but gloves should be changed immediately upon contamination. For tasks with a higher risk of prolonged contact, consider using a more robust glove like Viton or a laminate film glove over an inner nitrile glove.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk. The following diagram and procedural steps outline the critical phases of handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Preparation:
-
Don PPE: Before approaching the chemical, put on all required PPE as specified in the table above. For weighing outside a fume hood, a respirator and face shield are mandatory.
-
Prepare Workspace: Ensure your chemical fume hood has a certified, adequate face velocity. If a hood is unavailable, work in a well-ventilated area and use respiratory protection. Cover the work surface with absorbent, disposable bench paper.
-
Spill Kit: Have a spill kit ready. This should include an absorbent material (like vermiculite or sand), a scoop, and designated waste bags for hazardous materials.
-
-
Handling and Use:
-
Weighing: Carefully weigh the solid compound on weigh paper or in a tared container within the fume hood to contain any dust. Avoid any actions that could create airborne particles.
-
Transfer: Use a spatula to transfer the solid. When adding to a solvent, do so slowly to avoid splashing.
-
Reaction: Keep the reaction vessel within the fume hood or ventilated area throughout the experiment.
-
-
Cleanup:
-
Decontamination: After use, wipe down the spatula, work surfaces, and any external surfaces of glassware with a solvent-soaked towel (e.g., isopropanol or ethanol). Dispose of the towel as solid hazardous waste.
-
Glassware: Rinse glassware with a small amount of an appropriate solvent. This initial rinseate must be collected as hazardous liquid waste. Subsequent cleaning can be done following standard lab procedures.
-
Disposal Plan: Ensuring a Safe Final Step
Improper disposal of halogenated organic compounds can cause significant environmental harm. These materials are often toxic to aquatic life and are not biodegradable[6].
-
Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated weigh paper, gloves, bench paper, and spill cleanup materials in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Collect all reaction mixtures and solvent rinses in a sealed, properly vented container labeled "Halogenated Liquid Waste."
-
-
Container Management:
-
Never mix halogenated waste with non-halogenated waste.
-
Ensure waste containers are in good condition, compatible with the waste, and kept securely closed except when adding waste.
-
-
Final Disposal:
-
The primary and recommended disposal method for chlorinated and fluorinated organic residues is incineration at a licensed hazardous waste facility[1][6]. These facilities use high-temperature reactors with scrubbers to safely decompose the material and neutralize the resulting acidic gases (HCl and HF)[6].
-
DO NOT dispose of this compound or its waste down the drain.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
-
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry.
- Synquest Labs. (2016). 3,4-Difluorobenzophenone Safety Data Sheet.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling 3,4-Dichloro-4'-fluorobenzophenone.
- Fisher Scientific. (2025). 4,4`-Difluorobenzophenone Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
